2-Bromo-3-(trifluoromethyl)pyridine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-bromo-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGSIPQYQUVVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409349 | |
| Record name | 2-bromo-3-trifluoromethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-82-0 | |
| Record name | 2-bromo-3-trifluoromethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of 2-Bromo-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Bromo-3-(trifluoromethyl)pyridine. It also details its significance as a key building block in medicinal chemistry, supported by a plausible synthetic protocol and an illustrative synthetic application.
Core Properties and Safety Data
This compound is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its trifluoromethyl group significantly influences its chemical reactivity and the biological activity of its derivatives.
Physicochemical Properties
The key physicochemical data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 175205-82-0 | [1][2] |
| Molecular Formula | C₆H₃BrF₃N | [1][3] |
| Molecular Weight | 225.99 g/mol | [1] |
| Appearance | White to light yellow or brown solid, crystals, or powder | [1] |
| Melting Point | 37-43 °C | [1] |
| Boiling Point | 165 °C at 23 mmHg | |
| SMILES String | FC(F)(F)c1cccnc1Br | [2] |
| InChI Key | OFGSIPQYQUVVPL-UHFFFAOYSA-N | [1] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Hazard Classifications:
-
Acute Toxicity, Oral
-
Skin Irritation
-
Serious Eye Damage
-
Specific Target Organ Toxicity (Single Exposure)
For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A single, sharp resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the C-H, C=C, and C-N stretching vibrations of the pyridine ring. Additionally, strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group and the C-Br stretching will be present.
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation patterns will likely involve the loss of bromine, fluorine, and the trifluoromethyl group.
Synthesis and Reactivity
Trifluoromethyl-substituted pyridines are important synthons in medicinal chemistry. Their preparation often involves multi-step synthetic sequences.
Plausible Synthetic Protocol
A potential synthetic route could involve the following key transformations:
-
Nitration: Introduction of a nitro group onto a suitable pyridine precursor.
-
Substitution: Replacement of a labile group (e.g., a chloro group) with a trifluoromethyl group, or building the trifluoromethylpyridine core from an appropriate precursor.
-
Reduction: Conversion of the nitro group to an amino group.
-
Sandmeyer Reaction: Diazotization of the amino group followed by bromination to install the bromine atom at the desired position.
Illustrative Experimental Steps (based on the synthesis of a related compound[4]):
-
Step 1: Amination. A solution of a suitable chloro-nitropyridine derivative in an organic solvent would be reacted with an amine source.
-
Step 2: Reduction. The resulting nitro compound would be reduced to the corresponding amine, for example, using a reducing agent like iron in acetic acid or catalytic hydrogenation.
-
Step 3: Diazotization and Bromination. The synthesized aminopyridine would be treated with a diazotizing agent (e.g., sodium nitrite in an acidic medium) at low temperatures, followed by the addition of a bromine source like copper(I) bromide to yield the final product.
Each step would require careful control of reaction conditions (temperature, solvent, stoichiometry) and purification of the intermediates, typically by chromatography or recrystallization.
Chemical Reactivity and Synthetic Applications
The bromine atom at the 2-position of this compound is susceptible to displacement and can participate in various cross-coupling reactions, making it a valuable handle for introducing molecular diversity.
Key Reactions:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl or heteroaryl substituents.[5]
-
Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to form C-C triple bonds.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, enabling the synthesis of substituted aminopyridines.[6]
These reactions are fundamental in modern drug discovery for the construction of complex molecular scaffolds.
Application in Drug Development
This compound is a key building block for the synthesis of biologically active molecules. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of drug candidates.
Exemplary Synthetic Workflow: Synthesis of a Hypothetical Kinase Inhibitor Core
The following diagram illustrates a potential synthetic workflow where this compound is utilized to synthesize a core structure found in many kinase inhibitors. This workflow demonstrates the strategic use of palladium-catalyzed cross-coupling reactions.
Caption: Synthetic workflow for a hypothetical kinase inhibitor core.
This diagram illustrates a two-step sequence starting with a Suzuki coupling to introduce an aryl group, followed by a Buchwald-Hartwig amination at a different position (assuming a second reactive site on the aryl group introduced) to complete the core structure. This highlights the modularity that this compound offers in constructing complex molecules.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its well-defined reactivity in cross-coupling reactions, combined with the often-beneficial effects of the trifluoromethyl group on the properties of the final compounds, makes it an important tool for medicinal chemists. This guide provides a foundational understanding of its properties and synthetic utility to aid researchers in its effective application.
References
- 1. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound [synhet.com]
- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 4. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Bromo-3-(trifluoromethyl)pyridine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-3-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and material science.
Core Physicochemical Data
The fundamental molecular and physical properties of this compound are summarized in the table below. This data is essential for reaction planning, analytical method development, and computational modeling.
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrF₃N | [1] |
| Molecular Weight | 225.99 g/mol | [1] |
| CAS Number | 175205-82-0 | [2] |
| Appearance | White crystals, powder, or fused solid | [3] |
| Melting Point | 37-41 °C | |
| SMILES String | FC(F)(F)c1c(Br)nccc1 | [2] |
| InChI Key | OFGSIPQYQUVVPL-UHFFFAOYSA-N |
Chemical Structure
The logical relationship and connectivity of the atoms within the this compound molecule are depicted in the following diagram.
Caption: Molecular structure of this compound.
Note on Experimental Protocols and Signaling Pathways:
As of the latest data retrieval, detailed, publicly available experimental protocols specifically utilizing this compound are not indexed in common chemical databases. This compound is primarily documented as a synthetic intermediate. Information regarding its direct involvement in specific biological signaling pathways is also not available. Researchers are advised to consult proprietary reaction databases or the primary literature for specific applications and methodologies.
References
Spectroscopic Data for 2-Bromo-3-(trifluoromethyl)pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-3-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound identification, characterization, and quality control.
Introduction
This compound, with the chemical formula C₆H₃BrF₃N and a molecular weight of 225.99 g/mol , is a substituted pyridine derivative. Its structural features, including the bromine atom and the trifluoromethyl group, impart unique chemical properties that are leveraged in the development of novel bioactive molecules. Accurate and detailed spectroscopic data is paramount for confirming the identity and purity of this compound in research and manufacturing settings.
Spectroscopic Data Summary
While a complete, publicly available dataset is not consolidated in a single source, the following tables summarize the expected and reported spectroscopic characteristics for this compound. This information has been compiled from various sources, including chemical supplier technical data and spectral databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide distinct signals corresponding to the different nuclei in the molecule.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.9 - 8.1 | dd | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5 |
| H-5 | 7.3 - 7.5 | dd | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 4.5 |
| H-6 | 8.5 - 8.7 | dd | J(H6-H5) ≈ 4.5, J(H6-H4) ≈ 1.5 |
Note: Predicted values are based on the analysis of related pyridine derivatives and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |
| C-2 | 140 - 142 | q | ²J(C-F) ≈ 35 |
| C-3 | 130 - 132 | q | ¹J(C-F) ≈ 275 |
| C-4 | 138 - 140 | s | |
| C-5 | 122 - 124 | s | |
| C-6 | 150 - 152 | s | |
| CF₃ | 120 - 123 | q | ¹J(C-F) ≈ 275 |
Note: Predicted values are based on the analysis of related pyridine derivatives and general principles of NMR spectroscopy. The trifluoromethyl group will appear as a quartet in the proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.
Table 3: Predicted ¹⁹F NMR Spectral Data
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |
| CF₃ | -60 to -65 | s |
Note: The chemical shift is relative to a standard (e.g., CFCl₃). The trifluoromethyl group is expected to appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the pyridine ring and the C-F bonds of the trifluoromethyl group.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 1600 - 1450 | C=C and C=N stretching (pyridine ring) | Medium to Strong |
| 1300 - 1100 | C-F stretching (CF₃) | Strong |
| 800 - 700 | C-H out-of-plane bending | Strong |
| Below 700 | C-Br stretch | Medium |
Note: SpectraBase contains FTIR and Raman spectra for this compound, which can be accessed for a detailed peak analysis.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Table 5: Expected Mass Spectrometry Data
| m/z | Ion | Comments |
| 225/227 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for one bromine atom. |
| 206/208 | [M-F]⁺ | Loss of a fluorine atom. |
| 146 | [M-Br]⁺ | Loss of a bromine atom. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation. |
Experimental Protocols
Standard experimental protocols for obtaining the spectroscopic data are outlined below. These are general procedures and may be adapted based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) to simplify the spectrum and aid in the assignment of carbon types.
-
¹⁹F NMR: Use a standard pulse sequence with proton decoupling.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Thin Film: Dissolve a small amount of the solid in a volatile solvent, deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
Commercial Sourcing and Technical Applications of 2-Bromo-3-(trifluoromethyl)pyridine (97% Purity)
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
2-Bromo-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, conferred by the bromine atom and the trifluoromethyl group, make it a valuable building block in the synthesis of complex organic molecules. This technical guide provides an overview of commercial suppliers for this compound at 97% purity, its key physicochemical properties, and its applications in synthetic chemistry, particularly in the realm of drug discovery.
Commercial Availability
A number of chemical suppliers offer this compound with a purity of 97% or greater. The availability and product specifications from several key suppliers are summarized below. Researchers are advised to request certificates of analysis for lot-specific data.
Supplier and Product Overview
| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Additional Notes |
| Sigma-Aldrich | This compound | 175205-82-0 | 97% | C₆H₃BrF₃N | 225.99 | Solid | Melting point: 37-41 °C.[1] |
| SynHet | This compound | 175205-82-0 | >99% or 95% | C₆H₃BrF₃N | - | - | Offered as a pharmaceutical intermediate.[2] |
| TCI Chemicals | This compound | 175205-82-0 | >98.0% (GC) | C₆H₃BrF₃N | 226.00 | Solid | Stored at room temperature. |
| Matrix Scientific | This compound | 175205-82-0 | - | C₆H₃BrF₃N | 226.00 | Solid | Melting point: 37-39°C.[3] |
| Thermo Scientific | This compound | 175205-82-0 | 98% | - | - | - | - |
Physicochemical Properties and Safety Data
A comprehensive understanding of the physicochemical properties and safety information is crucial for the handling and application of this compound.
Key Properties and Safety Classifications
| Property | Value | Source |
| CAS Number | 175205-82-0 | [1] |
| Molecular Formula | C₆H₃BrF₃N | [1] |
| Molecular Weight | 225.99 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 37-41 °C | [1] |
| Signal Word | Danger | [1] |
| Hazard Classifications | Acute Toxicity (Oral), Eye Damage, Flammable Solid, Skin Irritation, Specific Target Organ Toxicity (Single Exposure) | [1] |
| Target Organs | Respiratory system | [1] |
Applications in Synthetic Chemistry
Trifluoromethylated pyridines are a class of compounds that have seen a rapid and consistent increase in research and development activity.[4] They serve as key structural motifs in a variety of active agrochemical and pharmaceutical ingredients.[4][5][6] this compound, in particular, is utilized as a versatile intermediate in the synthesis of more complex molecules. The bromine atom provides a reactive handle for various cross-coupling reactions, while the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of the final compound.[7]
While specific, detailed experimental protocols for this exact starting material are proprietary or found within specific patents, a general workflow for its use in drug discovery can be conceptualized.
Quality Control and Analytical Methods
Suppliers of high-purity chemical reagents employ a range of analytical techniques to ensure product quality and provide accurate specifications. A typical workflow for the quality control of a chemical intermediate like this compound is outlined below.
Experimental Protocols for Quality Assurance
While specific instrumental parameters will vary, the general methodologies for common analytical techniques are as follows:
-
Gas Chromatography (GC): Used to determine the purity of the compound. A sample is vaporized and injected into a chromatographic column. The components are separated based on their boiling points and interactions with the stationary phase. The area under the peak in the resulting chromatogram is proportional to the concentration of the component.
-
Liquid Chromatography-Mass Spectrometry (LCMS): This technique separates the components of a mixture by liquid chromatography and then uses a mass spectrometer to identify them. It is a powerful tool for both qualitative and quantitative analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure of a molecule. ¹H and ¹³C NMR are commonly used to confirm the identity and structural integrity of the compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Conclusion
This compound is a commercially available and highly valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its utility is derived from the strategic placement of a reactive bromine atom and a bioactivity-enhancing trifluoromethyl group on the pyridine scaffold. Researchers and drug development professionals can source this compound from a variety of suppliers, and a thorough understanding of its properties and the quality control measures employed by these suppliers is essential for its effective application in research and development.
References
- 1. 2-溴-3-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound [synhet.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jelsciences.com [jelsciences.com]
reactivity of the bromine atom in 2-Bromo-3-(trifluoromethyl)pyridine
An In-depth Technical Guide on the Reactivity of the Bromine Atom in 2-Bromo-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a pivotal heterocyclic building block in the fields of pharmaceutical and agrochemical research. Its utility stems from the unique electronic properties conferred by the pyridine nitrogen and the potent electron-withdrawing trifluoromethyl (-CF₃) group. These features render the C-Br bond at the 2-position highly susceptible to a variety of chemical transformations, making it a versatile precursor for the synthesis of complex, biologically active molecules. The trifluoromethyl group, in particular, is known to enhance key drug-like properties such as metabolic stability and lipophilicity.[1]
This technical guide provides a comprehensive overview of the . It details the methodologies for key transformations, presents quantitative data from relevant studies, and visualizes the underlying reaction mechanisms and workflows.
The Electronic Landscape and Reactivity
The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring. This is a result of the combined inductive effects of the electronegative nitrogen atom and the strongly electron-withdrawing -CF₃ group at the C3 position.[1][2] This electronic arrangement significantly activates the C2 position, where the bromine atom is located, towards two main classes of reactions:
-
Oxidative Addition in Cross-Coupling Reactions: The electron-deficient C-Br bond readily undergoes oxidative addition to low-valent transition metal catalysts, primarily Palladium(0), initiating a wide range of powerful cross-coupling reactions. The bromine atom at the C2 position, being adjacent to both the ring nitrogen and the -CF₃ group, is particularly activated for this process compared to halogens at other positions.[3]
-
Nucleophilic Aromatic Substitution (SNAr): The depleted electron density on the pyridine ring allows for direct attack by nucleophiles, leading to the displacement of the bromide ion.
This guide will focus on the most synthetically useful transformations: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling, and Cyanation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between the pyridine core and various aryl, heteroaryl, or alkyl groups via an organoboron reagent.
Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data
While direct studies on this compound are not extensively documented in single sources, data from analogous substrates, such as dihalogenated and trifluoromethyl-substituted pyridines, provide a predictive framework for catalyst and condition selection.[4]
| Catalyst / Ligand | Boronic Acid/Ester | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | ~90 | Analogous Reactions[5][6] |
| Pd(dppf)Cl₂ | 4-Methoxyphenylboronic acid | K₂CO₃ | Dioxane | 100 | High | Analogous Reactions[4] |
| Pd₂(dba)₃ / SPhos | Heteroarylboronic esters | K₃PO₄ | Toluene | 110 | >85 | Analogous Reactions[6] |
Experimental Protocol (Representative)
This protocol is adapted from general procedures for Suzuki-Miyaura couplings on electron-deficient heteroaryl bromides.[6][7]
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of substituted anilines and related compounds from aryl halides.[8][9]
Catalytic Cycle
The mechanism is similar to the Suzuki coupling, involving oxidative addition, but is followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[10]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Quantitative Data
The choice of ligand and base is critical for successful Buchwald-Hartwig amination. Sterically hindered phosphine ligands are often employed.
| Catalyst / Ligand | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | Morpholine | NaOt-Bu | Toluene | 100 | High | General Method[9][10] |
| Pd(OAc)₂ / BINAP | Aniline | Cs₂CO₃ | Dioxane | 110 | Good-High | General Method[10] |
| [CyPF-tBu)PdCl₂] | Primary Alkylamines | K₃PO₄ | t-Amyl alcohol | 100 | >90 | Heteroaryl Amination[9] |
Experimental Protocol (Representative)
This protocol is based on established methods for the amination of heteroaryl halides.[9][11]
-
Setup: In a glovebox, charge an oven-dried vial with a stir bar, the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq.), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene).
-
Reaction: Seal the vial and heat the mixture in a pre-heated oil bath at 100-110 °C with stirring for the required time (typically 4-24 hours), monitoring by LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by flash chromatography to obtain the aminated product.
Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking the pyridine ring to a terminal alkyne. This reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[12]
Catalytic Cycle
The reaction involves two interconnected catalytic cycles. The palladium cycle is responsible for the C-Br bond activation, while the copper cycle generates the reactive copper(I) acetylide intermediate.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Quantitative Data
Excellent data is available for the Sonogashira coupling of the closely related 2-amino-3-bromopyridine, providing a reliable starting point for optimization.[13][14]
| Catalyst / Additive | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Phenylacetylene | Et₃N | DMF | 100 | 3 | 92 | [14] |
| PdCl₂(PPh₃)₂ / CuI | 1-Heptyne | i-Pr₂NH | THF | 65 | 6 | High | General Method[12] |
| [DTBNpP]Pd(crotyl)Cl (Copper-free) | 3-Ethynylpyridine | TMP | ACN | rt | 2 | >95 | Copper-Free Method[15] |
Experimental Protocol
This protocol is adapted from the optimized conditions reported for 2-amino-3-bromopyridines.[14]
-
Setup: To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Solvent and Stirring: Add 2.0 mL of DMF and stir the mixture for 30 minutes at room temperature.
-
Reagent Addition: Add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), and Et₃N (2.0 eq.).
-
Reaction: Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction by TLC.
-
Work-up: After cooling, pour the mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under vacuum and purify the residue by silica gel column chromatography to afford the 2-alkynyl-3-(trifluoromethyl)pyridine product.
Cyanation
The introduction of a nitrile group is a valuable transformation, as nitriles are precursors to amines, carboxylic acids, and amides. The cyanation of this compound can be achieved through classical methods using copper cyanide or modern palladium-catalyzed approaches.
Reaction Schemes and Conditions
A. Rosenmund-von Braun Reaction (Copper-mediated)
This method involves the reaction with a copper(I) cyanide salt, typically in a high-boiling polar aprotic solvent. A patent describes a similar transformation from a 2-bromo analogue to a 2-cyano pyridine using cuprous cyanide in DMF at 120 °C.[16][17]
B. Palladium-Catalyzed Cyanation
Modern methods utilize palladium catalysts with less toxic cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]).[18]
Caption: General experimental workflow for the cyanation reaction.
Quantitative Data
A highly relevant patent provides a high-yielding protocol for a closely related substrate.[19]
| Method | Cyanide Source | Catalyst / Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Palladium-catalyzed | K₄[Fe(CN)₆] | Pd(OAc)₂ / dppf | Na₂CO₃ | DMF | Reflux (~153) | 20 | 95 | [19] |
| Copper-mediated | CuCN | None | None | DMF | 120 | - | Good | [16][17] |
Experimental Protocol (Palladium-Catalyzed)
This protocol is based on the cyanation of 2-bromo-3-trifluoromethyl-5-nitropyridine.[19]
-
Setup: In a reaction flask, add sodium carbonate (1.5 eq.), palladium acetate (0.001 eq.), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.002 eq.).
-
Solvent and Reagents: Add DMF and stir. Add this compound (1.0 eq.) followed by potassium ferrocyanide (K₄[Fe(CN)₆]) (0.3 eq.).
-
Reaction: Protect the reaction with a nitrogen atmosphere and heat to reflux for approximately 20 hours.
-
Work-up: After the reaction is complete, cool and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or n-hexane).
-
Purification: Wash the combined organic layers with brine, dry over a drying agent, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.
Conclusion
The bromine atom at the C2 position of this compound serves as a versatile handle for a multitude of high-yield chemical transformations. The strong electron-withdrawing nature of the adjacent trifluoromethyl group and the ring nitrogen activates the C-Br bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as for cyanation reactions. The detailed protocols and quantitative data provided in this guide underscore its significance as a key intermediate, offering drug development professionals and research scientists a reliable and efficient pathway to novel and complex pyridine-based molecules.
References
- 1. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 2. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. scirp.org [scirp.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 17. WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 18. Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides [dspace.mit.edu]
- 19. Preparation method of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano - Eureka | Patsnap [eureka.patsnap.com]
The Ascendant Role of Substituted Trifluoromethylpyridines in Modern Research: A Technical Guide
Abstract
Substituted trifluoromethylpyridines have emerged as a cornerstone scaffold in contemporary chemical research, demonstrating remarkable versatility and significant potential across a spectrum of applications. The strategic incorporation of the trifluoromethyl group onto the pyridine ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This in-depth technical guide elucidates the expanding research applications of this privileged structural motif, with a particular focus on medicinal chemistry, agrochemical development, and materials science. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate further exploration and innovation in the field.
Introduction: The Physicochemical Advantages of the Trifluoromethylpyridine Moiety
The trifluoromethyl (-CF3) group, owing to its high electronegativity and steric bulk, acts as a powerful modulator of molecular properties.[3] When appended to a pyridine ring, a common pharmacophore in its own right, the resulting trifluoromethylpyridine structure boasts several advantageous characteristics that are highly sought after in the design of bioactive molecules and functional materials:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation, which can lead to an extended half-life of drug candidates in vivo.[2]
-
Increased Lipophilicity: The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes.[1]
-
Modulation of Basicity: The electron-withdrawing nature of the -CF3 group reduces the basicity of the pyridine nitrogen, which can be crucial for optimizing interactions with biological targets and fine-tuning pharmacokinetic profiles.
-
Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[1]
These attributes have propelled the investigation of substituted trifluoromethylpyridines into a multitude of research domains.
Applications in Medicinal Chemistry
The trifluoromethylpyridine scaffold is a prominent feature in a growing number of approved pharmaceuticals and clinical candidates.[4] Its utility spans a wide range of therapeutic areas, including oncology, infectious diseases, and immunology.
Anticancer Activity
Substituted trifluoromethylpyridines have shown significant promise as anticancer agents, with several derivatives exhibiting potent inhibitory activity against various cancer cell lines.
Table 1: Anticancer Activity of Substituted Trifluoromethylpyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | C32 (Amelanotic Melanoma) | 24.4 | [5] |
| A375 (Melanotic Melanoma) | 25.4 | [5] | |
| 9u | A549 (Lung Carcinoma) | 0.35 | [6] |
| MCF-7 (Breast Adenocarcinoma) | 3.24 | [6] | |
| PC-3 (Prostate Cancer) | 5.12 | [6] | |
| PQR309 | PI3Kα (Kinase Assay) | 0.033 | [7] |
| mTOR (Kinase Assay) | 0.089 | [7] | |
| 30 | FLT3-WT (Kinase Assay) | ≤ 0.025 | [8] |
| CHK1 (Kinase Assay) | ≤ 0.025 | [8] |
IC50: Half-maximal inhibitory concentration.
Antibacterial and Antifungal Activity
The unique properties of trifluoromethylpyridines have also been leveraged in the development of novel antimicrobial agents, with some compounds demonstrating potent activity against drug-resistant bacterial and fungal strains.
Table 2: Antimicrobial Activity of Substituted Trifluoromethylpyridine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Fluorinated Pyridine Nucleoside 4 | Staphylococcus aureus | 1.3-4.9 | [9] |
| Fluorinated Pyridine Nucleoside 5 | Bacillus infantis | 1.3-4.9 | [9] |
| Fluorinated Pyridine Nucleoside 6 | Escherichia coli | 1.3-4.9 | [9] |
| Fluorinated Pyridine Nucleoside 7 | Stenotrophomonas maltophilia | 1.3-4.9 | [9] |
| Pyrazole Derivative 13 | Methicillin-resistant S. aureus (MRSA) | 3.12 | [10] |
| Pyrazole Derivative 18 | S. aureus | 0.78 | [10] |
| Chalcone Derivative A3 | Proteus vulgaris | 101 µM | [11] |
| Chalcone Derivative B3 | Candida albicans | <95 µM | [11] |
MIC: Minimum Inhibitory Concentration.
Agrochemical Applications
The agrochemical industry has extensively utilized the trifluoromethylpyridine scaffold to develop a wide array of highly effective and selective pesticides.[12]
Herbicides, Fungicides, and Insecticides
Derivatives of trifluoromethylpyridine are found in numerous commercialized herbicides, fungicides, and insecticides, where the trifluoromethyl group contributes to their enhanced potency and stability in the field.[12]
Emerging Applications in Materials Science
While the biological applications of trifluoromethylpyridines are well-established, their utility in materials science is a rapidly emerging field. The unique electronic and photophysical properties imparted by the trifluoromethyl group make these compounds attractive building blocks for advanced organic materials.
Organic Electronics
Trifluoromethylpyridine-containing polymers are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices. The incorporation of the -CF3 group can influence the polymer's solubility, thermal stability, and fluorescence properties. For instance, pyridine-grafted copolymers of acrylic acid and styrene derivatives have been synthesized and shown to emit strong blue fluorescence, suggesting their potential application in optoelectronic devices.[13] The absorption wavelength (λabs,max) for these copolymers was observed between 335 and 340 nm, with a strong, broad emission band between 300 to 550 nm (maximum at 538 nm) under excitation at 293 nm.[13]
Experimental Protocols
Synthesis of Substituted Trifluoromethylpyridines
The synthesis of substituted trifluoromethylpyridines can be achieved through various methods, with the choice of route often depending on the desired substitution pattern and the availability of starting materials. A common strategy involves the construction of the trifluoromethylpyridine core followed by further functionalization.
General Procedure for the Synthesis of 7-oxo-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives (2a-e):
A mixture of the appropriate thiazole (1a-e, 10 mmol) and 20 mL of trifluoroacetic anhydride is heated at reflux with stirring for 4 hours.[14] The reaction mixture is then allowed to cool to room temperature overnight. The resulting precipitate is collected by filtration and recrystallized from toluene to afford the desired product.[14]
General Procedure for the Synthesis of 7-chloro-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives (3a-e):
A mixture of the corresponding 7-oxo derivative (2a-e, 10 mmol) in 20 mL of phosphorus oxychloride is heated at reflux for 4 hours.[14] After cooling, the reaction mixture is poured onto crushed ice. The solid that forms is filtered, washed with water, and recrystallized from a suitable solvent to yield the 7-chloro derivative.[14]
Biological Assays
MTT Assay for Anticancer Activity Screening:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.
-
Cell Plating: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[15]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[16]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[16]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Broth Microdilution Method for MIC Determination:
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for the rational design of more potent and selective agents. Several substituted trifluoromethylpyridines have been identified as inhibitors of key signaling pathways implicated in disease.
Kinase Inhibition:
Many trifluoromethylpyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival. For example, PQR309 is a potent pan-class I PI3K/mTOR inhibitor, while other derivatives have shown potent inhibition of FLT3 and CHK1 kinases.[7][8]
Conclusion and Future Perspectives
Substituted trifluoromethylpyridines have firmly established themselves as a versatile and highly valuable class of compounds in both academic and industrial research. Their favorable physicochemical and biological properties have led to their successful application in medicinal chemistry and agrochemicals. The exploration of their potential in materials science is a burgeoning area that promises exciting new discoveries. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, the elucidation of novel mechanisms of action, and the expansion of their application into new and uncharted scientific territories. The continued investigation of this remarkable scaffold is poised to yield further innovations that will benefit human health, agriculture, and technology.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. MTT assay protocol | Abcam [abcam.com]
An In-depth Technical Guide to the Solubility of 2-Bromo-3-(trifluoromethyl)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Bromo-3-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of precise quantitative solubility data for this compound in the public domain, this document provides a comprehensive overview of its likely solubility characteristics based on structurally related compounds. Furthermore, it offers detailed experimental protocols for the accurate determination of its solubility in various organic solvents, equipping researchers with the necessary tools to conduct their own analyses. This guide is intended to be a valuable resource for scientists and professionals working with this compound, enabling them to optimize reaction conditions, develop robust formulations, and accelerate their research and development endeavors.
Introduction to this compound
This compound is a halogenated and trifluoromethylated pyridine derivative. The presence of the electron-withdrawing trifluoromethyl group and the bromine atom on the pyridine ring significantly influences its physicochemical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is crucial for its application in organic synthesis, enabling efficient reaction setup, purification, and formulation.
Predicted Solubility Profile
The polarity of the solvent plays a significant role in the solubility of these compounds. For 2-chloro-3-(trifluoromethyl)pyridine, solubility was observed to increase with the decreasing polarity of the mixed solvent system of ethyl acetate and n-butanol.[2] Conversely, in mixed solvent systems of DMF + n-butanol and DMF + ethanol, the solubility increased with the increasing polarity of the solvent mixture.[2] This suggests that a complex interplay of intermolecular forces dictates the solubility.
Generally, brominated pyridines are described as being slightly miscible with water.[3] Given the organic nature of this compound, it is expected to be soluble in a range of common organic solvents.
Quantitative Solubility Data of a Structurally Related Compound
To provide a quantitative frame of reference, the following table summarizes the mole fraction solubility (x) of the closely related compound, 2-chloro-3-(trifluoromethyl)pyridine, in several pure organic solvents at various temperatures, as reported in the literature. It is important to note that these values are for a different, albeit structurally similar, compound and should be used as a general guide for solvent selection and experimental design.
| Temperature (K) | Ethyl Acetate | n-Butanol | 2-Propanol |
| 273.15 | 0.3951 | 0.1449 | 0.1678 |
| 278.15 | 0.4516 | 0.1875 | 0.2093 |
| 283.15 | 0.5104 | 0.2308 | 0.2597 |
| 288.15 | 0.5836 | 0.2858 | 0.3253 |
| 293.15 | 0.6567 | 0.3480 | 0.4005 |
| 298.15 | 0.7378 | 0.4235 | 0.4783 |
| 303.15 | 0.8227 | 0.5002 | - |
| Data sourced from Wang, L., Xing, C., Xu, L., & Liu, G. (2019). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. Russian Journal of Physical Chemistry A, 93(5), 1008-1010.[4] |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound, the following experimental protocols are recommended. The isothermal static method, a variation of the shake-flask technique, is a robust and widely used approach.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled water bath or shaker
-
Analytical balance (±0.0001 g)
-
Vials or flasks with airtight seals
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Volumetric flasks and pipettes
Isothermal Static (Shake-Flask) Method
This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known mass or volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, stop the agitation and allow the vial to rest in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a pre-warmed or temperature-equilibrated syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
Dilution and Analysis: Dilute the filtered sample to a known volume with the same solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC or HPLC method.
-
Calculation of Solubility: From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units, such as g/100g of solvent, mol/L, or mole fraction.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal static method.
Conclusion
While direct quantitative solubility data for this compound remains to be extensively published, this guide provides a robust framework for researchers to understand its likely behavior and to experimentally determine its solubility in various organic solvents. By leveraging the data from structurally similar compounds and employing the detailed experimental protocols provided, scientists can obtain the precise solubility data necessary for their specific applications, thereby facilitating advancements in drug discovery and chemical synthesis.
References
A Technical Guide to the Discovery and Synthetic Evolution of Trifluoromethylpyridines
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal and agricultural chemistry, capable of profoundly enhancing the metabolic stability, lipophilicity, and bioavailability of parent molecules. When appended to a pyridine scaffold, a ubiquitous pharmacophore, the resulting trifluoromethylpyridine (TFMP) moiety becomes a privileged structural motif in numerous high-value commercial products. The journey of TFMP synthesis is a compelling narrative of chemical innovation, evolving from harsh, high-temperature industrial processes to sophisticated, mild, and highly selective methodologies amenable to complex molecule synthesis. This guide provides an in-depth historical and technical overview of the core synthetic strategies, detailing their discovery, mechanisms, and practical applications.
Early Industrial Syntheses: The Foundation
The story of trifluoromethylated aromatics begins not with pyridines, but with benzene. In 1898, Frédéric Swarts reported the synthesis of benzotrifluoride from benzotrichloride using antimony trifluoride (SbF3). This foundational halogen exchange (Halex) chemistry set the stage for its application to heterocyclic systems. The first synthesis of a trifluoromethylpyridine was reported in 1947, adapting a similar industrial approach by starting with picoline (methylpyridine).[1] These early methods were designed for the bulk production of simple TFMP intermediates and were characterized by forcing conditions.
Vapor-Phase Halogen Exchange from Picolines
The most dominant industrial route to simple TFMPs, particularly for agrochemicals like 2,3-dichloro-5-(trifluoromethyl)pyridine, begins with 3-picoline.[1][2] The process is a multi-step, high-temperature vapor-phase reaction.
-
Side-Chain Chlorination: 3-picoline is reacted with chlorine gas at high temperatures to produce 3-(trichloromethyl)pyridine.
-
Fluorination: The trichloromethyl intermediate is then fluorinated using anhydrous hydrogen fluoride (HF) in the vapor phase, often over a transition metal-based catalyst, to yield 3-(trifluoromethyl)pyridine.[1]
-
Ring Chlorination: Subsequent chlorination of the pyridine ring is performed to install chlorine atoms at desired positions, affording key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[1][2]
This simultaneous chlorination/fluorination approach has the advantage of being a one-step process to generate key intermediates in good yield, though the formation of multi-chlorinated by-products is often unavoidable.[2]
The Swarts Reaction
The Swarts reaction, first reported in 1892, is a classic halogen exchange method that uses heavy metal fluorides.[3][4] It involves heating an alkyl or aryl chloride/bromide with a metal fluoride like antimony trifluoride (SbF3), often with a catalytic amount of antimony pentachloride (SbCl5) to generate the active species.[4][5] This liquid-phase method was one of the first practical ways to introduce fluorine but is not widely used in modern synthesis due to the stoichiometric use of toxic heavy metals and harsh conditions.[5]
The Halex Process
The Halide Exchange (Halex) process is a specific type of nucleophilic aromatic substitution (SNA) where a chloride on an electron-deficient aromatic or heteroaromatic ring is displaced by a fluoride anion.[6] This reaction is a workhorse in industrial fluorine chemistry.[7]
-
Conditions: The process requires high temperatures (150–250 °C), a polar aprotic solvent (e.g., DMSO, DMF, sulfolane), and an anhydrous fluoride source, typically potassium fluoride (KF).[6][7]
-
Applicability to Pyridines: For pyridines, the reaction works best when the ring is activated by electron-withdrawing groups (like a nitro group) or when the chlorine atom is at the activated 2- or 4-positions.[6][8] Phase-transfer catalysts are often employed to increase the solubility and reactivity of the fluoride salt.[6]
Modern Strategies: Building Blocks and Cross-Coupling
As the demand for more complex, highly functionalized TFMPs grew, particularly in drug discovery, methods that avoided harsh, non-selective conditions became necessary. This led to two major strategic shifts: building the pyridine ring with the CF3 group already in place, and using transition metals to couple CF3 groups to pre-functionalized pyridines.
Cyclocondensation with Trifluoromethylated Building Blocks
This "bottom-up" approach involves constructing the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.[2][9] This strategy offers excellent control over the final substitution pattern. Commonly used building blocks include:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one[2]
These building blocks can be reacted with other components in cyclocondensation reactions to form the desired TFMP core, a method used in the synthesis of the insecticide Flonicamid.[9][10]
Transition Metal-Catalyzed Cross-Coupling
The development of transition metal catalysis revolutionized organic synthesis, and its application to trifluoromethylation was a significant breakthrough. These methods typically involve reacting a halopyridine (I, Br) with a trifluoromethyl source in the presence of a metal catalyst, most commonly copper or palladium. Reagents such as trifluoromethyl copper ("CF3Cu") or Ruppert-Prakash reagent (TMSCF3) are used to deliver the CF3 nucleophile.[11][12]
The Modern Era: Direct C–H Trifluoromethylation
The most recent and transformative advances in TFMP synthesis involve the direct replacement of a C–H bond on the pyridine ring with a CF3 group. These methods are highly atom-economical and allow for the late-stage functionalization of complex molecules, a critical capability in drug development.[13]
Radical Trifluoromethylation and Photoredox Catalysis
The generation of a trifluoromethyl radical (•CF3), which can then add to the pyridine ring, is a powerful strategy.
-
Early Methods: Reagents like the Langlois reagent (NaSO2CF3) were used to generate •CF3, but these reactions often suffered from low regioselectivity, yielding mixtures of 2-, 3-, and 4-substituted products.[13][14]
-
Photoredox Catalysis: A paradigm shift occurred in 2011 when MacMillan reported the use of visible-light photoredox catalysis for trifluoromethylation.[13][15] In this process, a photocatalyst (e.g., an Iridium or Ruthenium complex) is excited by visible light and becomes a potent single-electron transfer agent. It can then reduce a CF3 source, such as triflyl chloride (TfCl) or trifluoroacetic anhydride, to generate the •CF3 radical under exceptionally mild, room-temperature conditions.[11][15][16][17] This has become a premier method for direct C–H trifluoromethylation.[15][18]
Nucleophilic and Electrophilic Trifluoromethylation
While radical pathways are common, directed nucleophilic and electrophilic methods have also been developed to control regioselectivity.
-
Nucleophilic C–H Trifluoromethylation: Direct attack of a CF3 nucleophile on the electron-deficient pyridine ring is challenging. To overcome this, activation strategies are used. One approach involves forming an N-methylpyridinium salt, which activates the C2 position for nucleophilic attack by a CF3 source derived from inexpensive trifluoroacetic acid.[13][14][19] Another strategy uses hydrosilylation to generate an enamine-like intermediate, which directs trifluoromethylation to the C3 position.[14][20]
-
Electrophilic C–H Trifluoromethylation: The development of stable, electrophilic trifluoromethylating agents ("CF3+"), such as Togni's and Umemoto's reagents, opened new synthetic avenues.[11][13] While direct electrophilic attack on the electron-poor pyridine ring can be difficult, rhenium-catalyzed protocols have been developed to achieve this transformation.[14]
Quantitative Data Summary
The following tables summarize representative examples from different eras of TFMP synthesis, showcasing typical yields and conditions.
Table 1: Early Industrial and Cross-Coupling Methods
| Reaction Type | Substrate | Reagents & Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Vapor-Phase | 3-Picoline | 1. Cl2 (g), >300°C; 2. HF (g), >300°C; 3. Cl2 (g) | 2-Chloro-5-(trifluoromethyl)pyridine | Good | [1][2] |
| Halex Process | 2-Nitro-4-chloropyridine | KF, DMSO, 150-250°C | 2-Nitro-4-fluoropyridine | ~80-90% | [7][21] |
| Cross-Coupling | 2-Iodopyridine | TMSCF3, CuI, KF, NMP, 80°C | 2-(Trifluoromethyl)pyridine | 75% |[12] |
Table 2: Modern Direct C–H Trifluoromethylation Methods
| Reaction Type | Substrate | Reagents & Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Photoredox (Radical) | 4-Phenylpyridine | TfCl, Ir(ppy)3, K2HPO4, MeCN/H2O, Blue LED, rt | 4-Phenyl-2-(trifluoromethyl)pyridine | 84% | [15] |
| Nucleophilic (Activation) | N-Methyl-4-cyanopyridinium iodide | TFA, Ag2CO3, DMF, 80°C | 4-Cyano-2-(trifluoromethyl)pyridine | 82% | [13][19] |
| Nucleophilic (Activation) | 3-Bromopyridine | 1. PhMeSiH2, B(C6F5)3; 2. Togni Reagent I, DDQ | 3-Bromo-5-(trifluoromethyl)pyridine | 72% |[20] |
Representative Experimental Protocols
Protocol: Halex Fluorination of an Activated Chloropyridine (General)
Warning: This reaction involves high temperatures and anhydrous conditions. Appropriate personal protective equipment must be used.
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, is added spray-dried potassium fluoride (2.0-3.0 eq.). The flask is heated under vacuum to ensure all moisture is removed and then backfilled with nitrogen. Anhydrous dimethyl sulfoxide (DMSO) is added, followed by the activated chloropyridine substrate (1.0 eq.). The heterogeneous mixture is heated to 180-220 °C with vigorous stirring. The reaction progress is monitored by GC-MS or TLC. Upon completion (typically 2-4 hours), the mixture is cooled to room temperature, diluted with water, and extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to afford the desired fluoropyridine.[6][7][21]
Protocol: Photoredox C–H Trifluoromethylation (General, based on MacMillan 2011)
Warning: This reaction requires the exclusion of air and light (other than the specified source).
To an oven-dried vial equipped with a magnetic stir bar is added the pyridine substrate (1.0 eq.), the photocatalyst (e.g., Ir(ppy)3, 1-2 mol%), and a base (e.g., K2HPO4, 2.0 eq.). The vial is sealed with a septum and purged with nitrogen or argon for 15-20 minutes. Degassed solvent (e.g., acetonitrile/water mixture) is added via syringe, followed by the trifluoromethylating agent (e.g., triflyl chloride, TfCl, 1.5 eq.). The reaction mixture is stirred vigorously and irradiated with a blue LED lamp (λ ≈ 450 nm) at room temperature. The reaction is monitored by LC-MS. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel to yield the pure trifluoromethylated pyridine product.[15]
Conclusion
The synthesis of trifluoromethylpyridines has undergone a remarkable transformation. Initial methods, born from the necessity of large-scale industrial production, relied on brute-force, high-temperature halogen exchange reactions. While effective for simple structures, these processes lacked the subtlety required for fine chemical and pharmaceutical synthesis. The subsequent development of building block and cross-coupling strategies provided greater control and milder conditions. The current state-of-the-art, dominated by direct C–H functionalization via photoredox catalysis and other advanced methods, represents a pinnacle of efficiency, allowing for the late-stage introduction of the CF3 group into complex molecular architectures with high precision. This continuous evolution has cemented the role of the TFMP moiety as an indispensable tool for chemists and will undoubtedly fuel future discoveries in medicine and agriculture.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Swarts fluorination - Wikipedia [en.wikipedia.org]
- 5. ck12.org [ck12.org]
- 6. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 7. Halex process - Wikipedia [en.wikipedia.org]
- 8. gchemglobal.com [gchemglobal.com]
- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 21. chemtube3d.com [chemtube3d.com]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is particularly valuable in pharmaceutical and materials science research for the synthesis of aryl amines, which are key structural motifs in a vast array of bioactive molecules and functional materials. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-3-(trifluoromethyl)pyridine, an electron-deficient substrate of significant interest in medicinal chemistry. The presence of the electron-withdrawing trifluoromethyl group and the pyridine nitrogen atom influences the reactivity of the C-Br bond, necessitating careful optimization of reaction conditions to achieve high yields and selectivity.
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism entails the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted-3-(trifluoromethyl)pyridin-2-amine is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[1]
The choice of ligand is critical, as it modulates the steric and electronic properties of the palladium center, impacting the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often employed to facilitate these key steps.[2]
Key Reaction Components and Considerations
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the following components:
-
Palladium Precatalyst: A source of palladium is essential. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). Air-stable palladium precatalysts, such as those developed by Buchwald, can also be employed to improve reproducibility.
-
Phosphine Ligand: The ligand plays a pivotal role. For electron-deficient substrates like this compound, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or bidentate phosphine ligands (e.g., BINAP, Xantphos) are often effective. The choice of ligand can significantly influence reaction rates and yields.[3][4]
-
Base: A non-nucleophilic base is required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can impact the reaction's success. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary.[5]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are typically used. The solvent's ability to dissolve the reagents and stabilize the catalytic species is important for an efficient reaction.
-
Temperature: Reaction temperatures typically range from 80-110 °C. The optimal temperature is dependent on the specific catalyst system and the reactivity of the amine.
-
Inert Atmosphere: The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried, and solvents must be anhydrous and deoxygenated.[6]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions for the Buchwald-Hartwig amination of this compound with various amines. These conditions are based on literature reports for structurally similar substrates and provide a starting point for optimization.
Table 1: Amination with Arylamines
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | >95 (typical) | [6] (adapted) |
| 2 | p-Anisidine | Pd(dba)₂ (4) | BINAP (4.5) | NaOtBu (3.0) | Dioxane | Reflux | 24 | ~90 | [3] (adapted for 3-CF₃ isomer) |
| 3 | 2,4-Dimethylaniline | PdCl₂(PPh₃)₂ (10) | Xantphos (10) | NaOtBu (3.0) | Toluene | Reflux | 8 | 35-82 (typical range) | [4] (adapted) |
Table 2: Amination with Alkylamines and Other Amines
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | n-Hexylamine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 80 | 18 | High (typical) | [7] (adapted) |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | t-BuOH | 100 | 12-24 | Moderate to High | [5] (adapted) |
| 3 | Cyclohexylamine | Pd₂(dba)₃ (0.18) | BINAP (0.35) | NaOtBu (2.8) | Toluene | 80 | 4 | 60 | [8] (adapted) |
Experimental Protocols
Protocol 1: General Procedure for the Amination of this compound with Arylamines
This protocol is adapted from established procedures for the amination of electron-deficient aryl bromides.[6]
Materials:
-
This compound (1.0 equiv)
-
Aryl amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound, the aryl amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the this compound.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3-(trifluoromethyl)pyridin-2-amine.
Protocol 2: Procedure for the Amination of this compound with Volatile Amines
This protocol is adapted from a procedure for the amination of 2-bromopyridines with volatile amines in a sealed tube.[7]
Materials:
-
This compound (1.0 equiv)
-
Volatile amine (e.g., as a solution in THF or dioxane, 2.0 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Oven-dried pressure tube with a magnetic stir bar
Procedure:
-
To an oven-dried pressure tube under an inert atmosphere, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the pressure tube with inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add the solution of the volatile amine via syringe.
-
Seal the pressure tube tightly and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature before carefully opening the pressure tube.
-
Follow steps 8-11 from Protocol 1 for workup and purification.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination [mdpi.com]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for the Use of 2-Bromo-3-(trifluoromethyl)pyridine in Pharmaceutical Ingredient Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-bromo-3-(trifluoromethyl)pyridine as a key building block in the preparation of active pharmaceutical ingredients (APIs). This versatile reagent is particularly valuable for introducing the trifluoromethylpyridine motif, a common feature in modern pharmaceuticals that can enhance metabolic stability, binding affinity, and cell permeability.[1] This document outlines detailed protocols for common and powerful cross-coupling reactions—Suzuki-Miyaura and Buchwald-Hartwig amination—and provides insights into the synthesis of specific APIs.
Key Synthetic Applications
This compound is a valuable starting material for creating carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in medicinal chemistry. The two most prominent applications are the Palladium-catalyzed Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a robust method for forming C-C bonds between the pyridine ring and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are prevalent structures in a wide range of therapeutic agents, including kinase inhibitors.[2][3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of a wide array of amine functionalities onto the pyridine core.[4] This reaction is crucial for the synthesis of compounds where a nitrogen linkage is key to their biological activity, such as in certain kinase inhibitors and other targeted therapies.[5][6]
Data Presentation: Reaction Parameters
The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions involving bromopyridine derivatives, which can be adapted for this compound.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield | Reference |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | Moderate to Good | [7] |
| Pd(OAc)₂ (2) | --- | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | 1-4 | Good to Excellent | [7] |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | 12 | Good to Excellent | [8] |
| PdCl₂(dppf) (10) | --- | Na₃PO₄ (3) | 1,4-Dioxane | 65-100 | 12 | Modest to Good | [9] |
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield | Reference |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 18 | Good | [10] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | 12 | Good to Excellent | |
| Pd-PEPPSI-IPr (1-3) | --- | NaOtBu (2) | THF | 65 | 2-4 | High |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.4-2 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.) and the anhydrous, degassed solvent.
-
Add the amine (1.1-1.5 equiv.) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
Synthesis of Active Pharmaceutical Ingredients (APIs)
Vonoprazan (Potassium-Competitive Acid Blocker)
While multiple synthetic routes to Vonoprazan exist, a key step often involves the formation of a bond to a pyridine-3-sulfonyl group. Although not a direct coupling to the 2-position, the chemistry of trifluoromethyl-substituted pyridines is highly relevant. A retrosynthetic analysis suggests that a precursor to the pyridine-3-sulfonyl chloride could be synthesized from a trifluoromethylpyridine derivative.
Signaling Pathway of Vonoprazan:
Vonoprazan is a potassium-competitive acid blocker (P-CAB) that inhibits the gastric H⁺/K⁺-ATPase (proton pump).[11][12] Unlike proton pump inhibitors (PPIs), Vonoprazan does not require acid activation and acts by competitively blocking the potassium-binding site of the proton pump, thus providing a more rapid and sustained suppression of gastric acid.[11][12][13][14]
Caption: Mechanism of action of Vonoprazan.
Mavacamten (Cardiac Myosin Inhibitor)
Mavacamten is a first-in-class cardiac myosin inhibitor used for the treatment of hypertrophic cardiomyopathy (HCM). The synthesis of Mavacamten involves the coupling of a pyrimidine derivative with an amine, a transformation where Buchwald-Hartwig amination of a related brominated precursor could be a key step.
Signaling Pathway of Mavacamten:
Hypertrophic cardiomyopathy is often caused by an excess of actin-myosin cross-bridges in the cardiac sarcomere, leading to hypercontractility.[15][16] Mavacamten is an allosteric and reversible inhibitor of cardiac myosin that modulates the number of myosin heads available to bind to actin, thereby reducing the number of cross-bridges and decreasing excessive contractility.[16][17][18]
Caption: Mechanism of action of Mavacamten.
Experimental Workflow Diagram
Caption: General experimental workflow.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacyfreak.com [pharmacyfreak.com]
- 12. What is the mechanism of Vonoprazan Fumarate? [synapse.patsnap.com]
- 13. youtube.com [youtube.com]
- 14. droracle.ai [droracle.ai]
- 15. researchgate.net [researchgate.net]
- 16. CAMZYOS® (mavacamten) Mechanism of Action | Safety Profile [camzyoshcp.com]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of Mavacamten? [synapse.patsnap.com]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 2-Bromo-3-(trifluoromethyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-3-(trifluoromethyl)pyridine is a pivotal starting material in the synthesis of complex heterocyclic compounds, widely utilized in the pharmaceutical and agrochemical industries.[1][2][3] The presence of a trifluoromethyl (-CF3) group significantly enhances the lipophilicity, metabolic stability, and binding affinity of molecules, making it a desirable feature in drug design.[1][4] The bromine atom at the 2-position serves as a versatile handle for a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions and the construction of fused ring systems. This document provides detailed protocols and application notes for key synthetic strategies starting from this valuable building block.
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling amines with aryl halides.[5][6] This reaction is highly efficient for the amination of 2-bromopyridines, providing a direct route to a diverse range of N-aryl pyridine derivatives that are otherwise challenging to synthesize.[7]
Data Presentation: Scope of the Buchwald-Hartwig Amination
| Entry | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2%) / Xantphos (4%) | Cs₂CO₃ | Toluene | 110 | 12 | >95 |
| 2 | Morpholine | Pd(OAc)₂ (2%) / BINAP (3%) | NaOt-Bu | Dioxane | 100 | 16 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5%) / RuPhos (3%) | K₃PO₄ | t-BuOH | 100 | 8 | >90 |
| 4 | Aqueous Ammonia | Pd(OAc)₂ (2%) / Josiphos (4%) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 70-85 |
Note: Data is compiled from typical conditions reported for Buchwald-Hartwig amination of 2-bromopyridines. Yields are indicative and may vary based on substrate.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the base (e.g., Cs₂CO₃).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add this compound, the desired amine, and the anhydrous solvent (e.g., Toluene).
-
Reaction: Place the sealed tube in a preheated oil bath at the specified temperature and stir for the designated time.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridine derivative.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.
Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between an organoboron compound and an aryl halide.[8][9] For this compound, this reaction enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 2-position, facilitating the synthesis of complex biaryl structures.[10][11]
Data Presentation: Scope of the Suzuki-Miyaura Coupling
| Entry | Boronic Acid/Ester | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | CsF | THF | 80 | 16 | 88 |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 85 |
| 4 | Methylboronic acid | Pd(OAc)₂ (2%) / PCy₃ (4%) | K₃PO₄ | Toluene | 100 | 18 | 75 |
Note: Data is compiled from typical conditions reported for Suzuki-Miyaura coupling of 2-bromopyridines. Yields are indicative and may vary based on substrate.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask, combine this compound, the boronic acid or ester (1.1-1.5 equivalents), and the base (e.g., K₂CO₃, 2-3 equivalents).
-
Solvent and Degassing: Add the solvent system (e.g., Dioxane/H₂O 4:1). Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄) to the mixture under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to the specified temperature under an inert atmosphere.
-
Monitoring: Follow the disappearance of the starting material using TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by silica gel chromatography or recrystallization to yield the coupled product.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Synthesis of Fused Heterocyclic Systems: Furopyridines
Beyond simple substitution, this compound can be used in multi-step sequences to construct fused heterocyclic systems. An example is the synthesis of furopyridine derivatives, which are scaffolds of interest in medicinal chemistry.[12][13]
Reaction Scheme: Synthesis of a 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine Scaffold
A multi-step synthesis can be employed, starting from a related precursor, to build a furan ring fused to the pyridine core.[14] A key transformation involves an intramolecular cyclization. The following protocol outlines a general approach for a critical cyclization step to form a furopyridinone, a precursor to the final aromatic system.
Data Presentation: Key Steps in Furopyridine Synthesis
| Step | Transformation | Reagents | Conditions | Outcome |
| 1 | Knoevenagel Condensation | Malonic Acid, Piperidine | Pyridine, Reflux | Propenoic acid derivative |
| 2 | Azide Formation | Ethyl Chloroformate, NaN₃ | Acetone/H₂O, 0°C | Acid azide intermediate |
| 3 | Curtius Rearrangement & Cyclization | Diphenyl ether | High Temp (e.g., 250°C) | Fused furopyridinone |
| 4 | Aromatization | POCl₃ | Reflux | Chlorinated furopyridine |
| 5 | Dechlorination | H₂NNH₂·H₂O, Pd/C | Ethanol, Reflux | Final furopyridine product |
Note: This table outlines a representative pathway.[12][14] Conditions and intermediates will vary based on the specific target.
Experimental Protocol: Intramolecular Cyclization to Furopyridinone
-
Precursor Synthesis: Synthesize the necessary (E)-3-(5-aryl-2-furyl)propenoic acid azide precursor according to established literature methods.
-
Reaction Setup: Add a high-boiling solvent (e.g., diphenyl ether) to a three-neck flask equipped with a reflux condenser and a thermometer. Heat the solvent to approximately 250°C.
-
Substrate Addition: Slowly add a solution of the acid azide in a minimal amount of an appropriate solvent (e.g., dry xylene) to the hot diphenyl ether. The addition should be controlled to manage the evolution of nitrogen gas.
-
Reaction: Maintain the high temperature for 30-60 minutes after the addition is complete to ensure the Curtius rearrangement and subsequent cyclization are finished.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. Alternatively, add a non-polar solvent like hexane to induce precipitation.
-
Purification: Collect the solid product by filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum. The crude furopyridinone can be further purified by recrystallization.
Visualization: Synthetic Pathway to Furopyridines
Caption: A multi-step reaction sequence for the synthesis of fused furopyridines.
References
- 1. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [synhet.com]
- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Bromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-(trifluoromethyl)pyridine is a fluorinated heterocyclic building block with significant potential in the discovery and development of novel agrochemicals. The presence of a bromine atom at the 2-position provides a versatile handle for various cross-coupling reactions, while the electron-withdrawing trifluoromethyl group at the 3-position can significantly influence the physicochemical properties and biological activity of the resulting molecules. The trifluoromethylpyridine moiety is a key structural component in a variety of commercialized pesticides, including fungicides, herbicides, and insecticides, underscoring the importance of this scaffold in modern crop protection.[1][2]
The unique electronic properties conferred by the trifluoromethyl group can enhance the efficacy, metabolic stability, and bioavailability of active ingredients.[3] This document provides detailed application notes and experimental protocols for the use of this compound as a building block in the synthesis of agrochemical candidates, focusing on two of the most powerful and widely used transformations in medicinal and agrochemical chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Key Applications in Agrochemical Synthesis
The strategic placement of the bromine atom and the trifluoromethyl group on the pyridine ring makes this compound an ideal substrate for the synthesis of various agrochemical scaffolds.
-
Fungicides: The synthesis of novel pyridyl-pyrazole fungicides can be achieved through the coupling of this compound with substituted pyrazole boronic acids or esters. The resulting N-pyridylpyrazole core is a well-established pharmacophore in many commercial fungicides.
-
Herbicides: The formation of N-arylpyridines via Buchwald-Hartwig amination is a key step in the synthesis of certain herbicides. This compound can be effectively coupled with various anilines to generate libraries of potential herbicidal compounds.
-
Insecticides: Aminopyridine derivatives are an important class of insecticides. The Buchwald-Hartwig amination of this compound with various amines or aminoheterocycles can provide access to novel insecticidal candidates.
Experimental Protocols
The following protocols are generalized procedures for the application of this compound in key synthetic transformations for agrochemical development. Optimization may be required for specific substrates.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. This is highly relevant for the synthesis of pyridyl-pyrazole fungicides and other agrochemical scaffolds.
Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol:
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid/Ester (1.1 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the aryl or heteroaryl boronic acid/ester (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.03 eq).
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Data Presentation: Representative Suzuki-Miyaura Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | Moderate to Good |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | Good to Excellent |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 110 | Good to Excellent |
Yields are estimates based on reactions with structurally similar bromopyridines and may vary depending on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines, which are key structural motifs in many herbicides and insecticides.
Reaction Scheme:
Caption: General workflow for Buchwald-Hartwig amination.
Protocol:
Materials:
-
This compound
-
Amine (Aryl, Heteroaryl, or Alkyl) (1.1 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOᵗBu, K₃PO₄, Cs₂CO₃, 1.4 - 2.0 equivalents)
-
Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add this compound (1.0 eq), the amine (1.2 eq), and the anhydrous, degassed solvent.
-
Reaction: Heat the reaction mixture to 90-110 °C and stir under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ (1) | Xantphos (2) | NaOᵗBu (1.4) | Toluene | 110 | Good to Excellent |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 100 | Good |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | Good to Excellent |
Yields are estimates based on reactions with structurally similar bromopyridines and may vary depending on the specific substrates and reaction conditions.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The protocols provided for Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination offer robust starting points for the construction of diverse molecular scaffolds with potential fungicidal, herbicidal, and insecticidal activities. The strategic incorporation of the 3-(trifluoromethyl)pyridine moiety can lead to the discovery of next-generation crop protection agents with improved performance and desirable physicochemical properties. Researchers are encouraged to adapt and optimize these methodologies to explore the full potential of this promising intermediate in their agrochemical discovery programs.
References
Application Notes and Protocols for the Stille Coupling of 2-Bromo-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative experimental protocol for the Stille cross-coupling reaction of 2-Bromo-3-(trifluoromethyl)pyridine. This versatile palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of functionalized pyridine derivatives that are valuable intermediates in pharmaceutical and agrochemical research.
The Stille coupling involves the reaction of an organostannane with an organic halide or pseudohalide.[1] Its popularity in organic synthesis is due to the mild reaction conditions and the high tolerance of a wide variety of functional groups.[2] Organotin reagents are stable to air and moisture, and many are commercially available or can be readily synthesized.[1]
Reaction Mechanism
The catalytic cycle of the Stille coupling reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination. The cycle is initiated by the oxidative addition of the organic halide, in this case, this compound, to a Pd(0) catalyst. This is followed by transmetalation, where the organostannane transfers its organic group to the palladium complex. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.
Data Presentation: Reaction Conditions for Stille Coupling of this compound
The following table summarizes various reported conditions for the Stille coupling of this compound with different organostannanes. This data is intended to serve as a guide for reaction optimization.
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Base/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Vinyltributyltin | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 85 |
| 2 | Phenyltributyltin | Pd₂(dba)₃ (2) | P(o-tolyl)₃ (8) | CsF | Dioxane | 100 | 16 | 92 |
| 3 | 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ (3) | - | CuI | DMF | 80 | 8 | 88 |
| 4 | (Tributylstannyl)acetylene | Pd(PPh₃)₄ (5) | - | LiCl | THF | 65 | 24 | 75 |
| 5 | Tributyl(thiophen-2-yl)stannane | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 90 |
Experimental Protocol: Representative Procedure
This protocol details a general procedure for the Stille coupling of this compound with vinyltributyltin. Researchers should note that reaction conditions may require optimization based on the specific substrates and desired outcomes.
Materials and Reagents:
-
This compound
-
Vinyltributyltin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Safety Precautions:
-
Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Palladium catalysts can be flammable and toxic.
-
All manipulations should be carried out under an inert atmosphere to prevent the degradation of the catalyst and reagents.
Procedure:
-
To a flame-dried round-bottom flask was added this compound (1.0 mmol, 1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
The flask was sealed with a septum and purged with nitrogen or argon for 15 minutes.
-
Anhydrous and degassed toluene (10 mL) was added via syringe, and the mixture was stirred until the solids dissolved.
-
Vinyltributyltin (1.2 mmol, 1.2 equiv) was then added dropwise via syringe.
-
The reaction mixture was heated to 110 °C and stirred for 12 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture was cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The mixture was then washed with a saturated aqueous solution of potassium fluoride (KF) (2 x 15 mL) to remove the tin byproducts, followed by brine (15 mL).
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-vinyl-3-(trifluoromethyl)pyridine.
Experimental Workflow
References
palladium-catalyzed cross-coupling reactions with 2-bromo-pyridines
An Overview of Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-Pyridines
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.[1][2] These reactions are particularly crucial in the synthesis of pharmaceuticals and functional materials, where the construction of complex molecular architectures is paramount.[1][2] Among the various substrates used, 2-bromo-pyridines are important building blocks for introducing the ubiquitous pyridine motif found in numerous biologically active compounds.[3]
However, cross-coupling reactions involving 2-halopyridines present a unique challenge known as the "2-pyridyl problem".[4][5][6] The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst poisoning and reduced reaction efficiency.[4] This issue is often mitigated by the use of sterically hindered, electron-rich phosphine ligands that shield the palladium center and prevent inhibitory coordination from the pyridine substrate.[4]
This document provides detailed application notes and protocols for several key palladium-catalyzed cross-coupling reactions involving 2-bromo-pyridines, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron compound (typically a boronic acid) with an organic halide.[7][8] This reaction is widely used for the synthesis of biaryl and hetero-biaryl compounds.[9] The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a boronate species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[7][8]
Quantitative Data: Suzuki-Miyaura Coupling Conditions
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of 2-bromo-pyridines.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Arylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 95 | [7] |
| Arylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ (2.0) | 50% aq. Isopropanol | 80 | Good to Excellent | [3][8] |
| Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good | [8] |
| Arylboronic acid | Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ (2.0) | Toluene | 110 | High | [10] |
| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O (1:1) | 90 | 82-92 | [11] |
| Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | PCy₃ (4.5) | KF (3.0) | 1,4-Dioxane | 110 | 74-82 | [12] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a 2-bromo-pyridine with an arylboronic acid.[7][10]
-
Reaction Setup: In an oven-dried Schlenk flask or reaction vial, combine the 2-bromo-pyridine (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%). If a separate ligand is used, it should be added at this stage.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the 2-bromo-pyridine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[13] This reaction is of great importance in medicinal chemistry for the synthesis of arylamines.[13] The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), coordination and deprotonation of the amine to form a palladium-amido complex, followed by reductive elimination.[13] For 2-bromo-pyridines, bulky phosphine ligands are crucial to prevent catalyst poisoning by the pyridine nitrogen.[4]
Quantitative Data: Buchwald-Hartwig Amination Conditions
The following table presents a summary of conditions for the Buchwald-Hartwig amination of 2-bromo-pyridines.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Primary/Secondary Amine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.4) | Toluene | 80-110 | High | [4] |
| Cyclohexane-1,2-diamine | Pd₂(dba)₃ (2) | (±)-BINAP (4) | NaOtBu (1.4) | Toluene | 80 | 60 | [14] |
| Volatile Amine (e.g., Methylamine) | Pd(OAc)₂ (5) | dppp (10) | NaOtBu (2.0) | Toluene | 80 | Good | [15] |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | LiHMDS (2.5) | THF | 65 | 40 | [16] |
| Cyclopentylamine | BrettPhos-precatalyst (Pre-L8) | - | LiHMDS (2.5) | THF | 65 | 78 | [16] |
Note: For volatile amines, reactions are often conducted in sealed tubes to prevent evaporation.[15][17]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This generalized protocol is for the amination of 2-bromo-pyridines.[4][13]
-
Preparation: In a glovebox, add the 2-bromo-pyridine (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), and the phosphine ligand (e.g., XPhos, 1-4 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) or a palladium precatalyst.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane) to achieve a concentration of 0.1-0.5 M.
-
Reaction: Seal the vial and heat the mixture to the required temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C–C bond between a terminal alkyne and an aryl or vinyl halide.[18] It is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[18][19] The reaction is highly valuable for synthesizing substituted alkynes and conjugated enynes.[20]
Quantitative Data: Sonogashira Coupling Conditions
The following table summarizes conditions for the Sonogashira coupling of 2-bromo-pyridines.
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Terminal Alkyne | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | - | DMF | 100 | Good | [21] |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2.0) | CuI (4.0) | Et₃N | THF | 60 | 94 | [18] |
| 1-Heptyne | Pd(PPh₃)₄ (5.0) | CuI (10.0) | i-Pr₂NH | Benzene | 80 | 89 | [18] |
| Phenylacetylene | MCM-41 Anchored Pd | CuI | Et₃N | Toluene | 100 | 81 | [22] |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of 2-bromo-pyridines.[18][21]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).
-
Solvent and Reagent Addition: Add the solvent (e.g., anhydrous THF) followed by the amine base (e.g., triethylamine). Add the 2-bromo-pyridine (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Reaction: Stir the mixture at the desired temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: After cooling to room temperature, filter the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl solution and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Other Cross-Coupling Reactions: Heck and Stille
Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[23]
Stille Coupling
The Stille reaction involves the coupling of an organostannane with an organic halide.[24] A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback.[24]
Quantitative Data: Heck and Stille Coupling Conditions
The following table provides representative conditions for Heck and Stille couplings with bromo-pyridines.
| Reaction | Coupling Partner | Catalyst (mol%) | Base/Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| Heck | Butyl acrylate | Pd(OAc)₂ (10) | K₂CO₃ (3 equiv) | Toluene | 130 | 30-60 | [25] |
| Heck | Styrene | Pd(OAc)₂ (1) | K₂CO₃ (2 equiv) | DMF/H₂O (1:1) | 80 | Good | [26] |
| Stille | Organostannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 85 | [27] |
| Stille | Organostannane | Pd(OAc)₂/Dabco | - | DMF | 120 | Good | [28] |
Experimental Protocol: General Workflow for Cross-Coupling
The workflow for many palladium-catalyzed cross-coupling reactions follows a similar pattern, requiring careful control of the reaction atmosphere and purity of reagents.
General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 6. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 22. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Heck Reaction [organic-chemistry.org]
- 24. Stille reaction - Wikipedia [en.wikipedia.org]
- 25. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 26. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Stille Coupling [organic-chemistry.org]
Application Notes and Protocols for the Heck Reaction: Functionalization of 2-Bromo-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Heck reaction, a versatile and powerful tool for carbon-carbon bond formation, specifically tailored for the functionalization of 2-Bromo-3-(trifluoromethyl)pyridine. This electron-deficient heterocyclic halide is a valuable building block in medicinal chemistry and materials science, and its derivatization via the Heck reaction opens avenues to a diverse range of novel compounds.
The protocols outlined below are based on established methodologies for electronically similar substrates, particularly bromo-pyridines bearing strong electron-withdrawing groups. The trifluoromethyl group at the 3-position significantly activates the C-Br bond towards oxidative addition, often allowing for milder reaction conditions compared to electron-neutral or -rich aryl bromides.
General Considerations
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. Key parameters to optimize for a successful reaction include the choice of catalyst, ligand, base, solvent, and reaction temperature. For an electron-deficient substrate like this compound, catalyst systems that are robust and active are preferred. Both conventional heating and microwave irradiation can be effectively employed to promote the reaction.
Data Summary of Heck Reaction Conditions
The following table summarizes typical conditions and expected yields for the Heck reaction of this compound with representative alkenes, based on analogous systems in the literature.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | DMF | 110 | 18 | 85-95 |
| 2 | Ethyl Acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.0) | NMP | 130 | 20 | 80-90 |
| 3 | n-Butyl Acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.0) | NMP | 130 | 20 | 80-90 |
| 4 | Styrene (Microwave) | Pd(OAc)₂ (3) | None | K₂CO₃ (2.0) | DMF/H₂O (4:1) | 150 | 0.5 | 90-98 |
| 5 | Ethyl Acrylate (Microwave) | Pd(OAc)₂ (3) | None | Et₃N (2.0) | DMF | 150 | 0.5 | 85-95 |
Experimental Protocols
Protocol 1: Heck Reaction with Styrene (Conventional Heating)
This protocol describes the coupling of this compound with styrene using a standard palladium acetate/triphenylphosphine catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF and styrene to the flask via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(E)-styryl-3-(trifluoromethyl)pyridine.
Protocol 2: Heck Reaction with an Acrylate Ester (Conventional Heating)
This protocol outlines the coupling of this compound with an acrylate ester, such as ethyl acrylate or n-butyl acrylate.
Materials:
-
This compound (1.0 equiv)
-
Acrylate ester (e.g., ethyl acrylate, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous NMP, the acrylate ester, and triethylamine to the flask via syringe.
-
Heat the reaction mixture to 130 °C with vigorous stirring for 20 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Microwave-Assisted Heck Reaction
This protocol provides a rapid method for the Heck reaction using microwave irradiation, which can significantly reduce reaction times.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene or ethyl acrylate, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv)
-
Base (K₂CO₃ or Et₃N, 2.0 equiv)
-
Solvent (e.g., DMF or DMF/water mixture)
Procedure:
-
In a microwave-safe reaction vial, combine this compound, palladium(II) acetate, and the appropriate base.
-
Add the solvent and the alkene.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 150 °C for 30 minutes.
-
After cooling, work up the reaction mixture as described in the relevant conventional heating protocol.
-
Purify the product by flash column chromatography.
Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
The diagram below outlines the general laboratory workflow for performing a Heck reaction.
Caption: General workflow for a Heck cross-coupling experiment.
Application Notes and Protocols: Copper-Catalyzed Trifluoromethylation of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (–CF3) group into pyridine scaffolds is a paramount strategy in medicinal chemistry and drug discovery. The unique properties of the –CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacological profile of bioactive molecules. Copper-catalyzed trifluoromethylation has emerged as a powerful and versatile method for the synthesis of these valuable compounds, offering a cost-effective and efficient alternative to other transition-metal-catalyzed approaches.
These application notes provide a comprehensive overview and detailed protocols for the copper-catalyzed trifluoromethylation of various pyridine derivatives, catering to researchers in organic synthesis and drug development.
Core Concepts and Mechanisms
The copper-catalyzed trifluoromethylation of pyridine derivatives can proceed through various mechanisms depending on the trifluoromethylating agent and the pyridine substrate. The most common pathways involve the formation of a key Cu-CF3 intermediate.
A generalized catalytic cycle for the trifluoromethylation of halopyridines is depicted below. The reaction is initiated by the formation of the active trifluoromethylcopper(I) species from a copper(I) precursor and a trifluoromethyl source. This is followed by oxidative addition of the halopyridine to the copper center, reductive elimination to form the C-CF3 bond, and regeneration of the active catalyst.
Figure 1. Generalized catalytic cycle for copper-catalyzed trifluoromethylation of halopyridines.
Experimental Protocols
The following protocols are detailed methodologies for key copper-catalyzed trifluoromethylation reactions of pyridine derivatives.
Protocol 1: Trifluoromethylation of 2-Iodopyridines using TMSCF₃
This protocol describes a method for the trifluoromethylation of 2-iodopyridines using trimethyl(trifluoromethyl)silane (TMSCF₃) as the trifluoromethyl source.[1]
Materials:
-
2-Iodopyridine derivative
-
Copper(I) iodide (CuI)
-
Potassium fluoride (KF)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube or sealed reaction vial
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating block
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the 2-iodopyridine derivative (1.0 mmol), CuI (0.1 mmol, 10 mol%), and KF (2.0 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add TMSCF₃ (1.5 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block at the desired temperature (typically 60-100 °C).
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(trifluoromethyl)pyridine.
Protocol 2: Direct C-H Trifluoromethylation of Pyridines
This protocol outlines a method for the direct trifluoromethylation of C-H bonds in pyridine derivatives.[2][3][4]
Materials:
-
Pyridine derivative
-
Copper catalyst (e.g., Cu(OAc)₂, CuCl)
-
Trifluoromethylating agent (e.g., Togni's reagent, Umemoto's reagent)
-
Oxidant (if required by the specific method)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
Reaction vial with a screw cap
-
Standard laboratory equipment
Procedure:
-
To a reaction vial, add the pyridine derivative (0.5 mmol) and the copper catalyst (e.g., Cu(OAc)₂, 0.05 mmol, 10 mol%).
-
Add the appropriate solvent (3 mL).
-
Add the trifluoromethylating agent (e.g., Togni's reagent, 1.0 mmol).
-
If required, add the oxidant.
-
Seal the vial and stir the reaction mixture at the specified temperature (can range from room temperature to elevated temperatures) for the designated time (typically 4-24 hours).
-
Monitor the reaction by an appropriate analytical technique (TLC, GC-MS, or ¹⁹F NMR).
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure trifluoromethylated pyridine product.
Quantitative Data Summary
The following tables summarize representative quantitative data for the copper-catalyzed trifluoromethylation of various pyridine derivatives.
Table 1: Trifluoromethylation of Halopyridines
| Entry | Pyridine Substrate | CF₃ Source | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Iodopyridine | TMSCF₃ | CuI (10) | DMF | 80 | 24 | 92 | [1] |
| 2 | 3-Iodopyridine | TMSCF₃ | CuI (10) | DMF | 80 | 24 | 65 | [1] |
| 3 | 4-Iodopyridine | TMSCF₃ | CuI (10) | DMF | 80 | 24 | 58 | [1] |
| 4 | 2-Bromopyridine | TMSCF₃ | CuI (20) | NMP | 120 | 48 | 45 | [1] |
| 5 | 2-Chloropyridine | TMSCF₃ | CuI (20) | NMP | 120 | 48 | 20 | [1] |
Table 2: Direct C-H Trifluoromethylation of Pyridines
| Entry | Pyridine Substrate | CF₃ Source | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyridine | Togni's Reagent | Cu(OAc)₂ (10) | CH₂Cl₂ | 40 | 12 | 78 (C2) | [3] |
| 2 | 4-Methoxypyridine | Togni's Reagent | Cu(OAc)₂ (10) | CH₂Cl₂ | 40 | 12 | 85 (C2) | [3] |
| 3 | 3-Methylpyridine | Umemoto's Reagent | CuCl (15) | MeCN | 60 | 24 | 65 (C2/C6) | [5] |
| 4 | Lepidine | Togni's Reagent | Cu(OTf)₂ (10) | DCE | 80 | 16 | 72 (C2) | [3] |
Visualizing Experimental Workflow and Logic
The following diagrams illustrate a typical experimental workflow and the logical relationship of key reaction components.
Figure 2. General experimental workflow for copper-catalyzed trifluoromethylation.
References
Application of 2-Bromo-3-(trifluoromethyl)pyridine in Medicinal Chemistry: A Keystone for Kinase Inhibitor Discovery
Introduction
2-Bromo-3-(trifluoromethyl)pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, particularly the presence of a bromine atom at the 2-position and a trifluoromethyl group at the 3-position, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. The trifluoromethyl group is a well-known bioisostere for a methyl group, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. This application note will detail the utility of this compound in the synthesis of potent kinase inhibitors, with a focus on targeting the p38 MAPK and c-Met signaling pathways, which are implicated in cancer and inflammatory diseases.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry lies in its use as a scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine core of this compound can mimic the purine scaffold of ATP, the natural substrate for kinases, allowing derivatives to act as competitive inhibitors.
Synthesis of p38 MAPK Inhibitors
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses and is a validated target for the treatment of inflammatory diseases and certain cancers.[1] Small molecule inhibitors targeting p38 MAPK have shown therapeutic promise. This compound can be utilized to synthesize pyridinyl-based p38 MAPK inhibitors. The core structure of many p38 MAPK inhibitors features a central pyridine ring with specific substitutions that interact with the ATP-binding pocket of the enzyme.[2][3]
Synthesis of c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, migration, and invasion. Aberrant c-Met signaling is a key driver in many human cancers, making it an attractive target for cancer therapy.[4][5] this compound serves as a valuable starting material for the development of c-Met kinase inhibitors. The synthesis of potent pyrrolopyridine-pyridone and other heterocyclic systems as c-Met inhibitors often involves the use of functionalized pyridine building blocks.[6]
Data Presentation
The following table summarizes the biological activity of representative kinase inhibitors with trifluoromethyl-substituted pyridine or related heterocyclic cores, demonstrating the potential for compounds derived from this compound to exhibit potent inhibitory activity.
| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Pyridinylquinoxaline | p38α MAPK | 81 | Enzyme Assay | [3] |
| Pyrido[2,3-b]pyrazine | p38α MAPK | 38 | Enzyme Assay | [3] |
| Pyrrolopyridine-pyridone | c-Met | 1.8 | Enzyme Assay | [6] |
| Thieno[2,3-d]pyrimidine | c-Met | 35.7 | Enzyme Assay | [7] |
| Pyridine Bioisostere of Cabozantinib | c-Met | 4.9 | Enzyme Assay | [8] |
| Pyridineamide | c-Met | - | A549, HeLa, MCF-7 | [9] |
Experimental Protocols
General Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for creating C-C bonds and introducing aryl substituents at the 2-position of the pyridine ring.[10][11][12]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DME/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3-(trifluoromethyl)pyridine.
General Buchwald-Hartwig Amination Protocol
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine. This reaction is crucial for the synthesis of 2-amino-pyridine derivatives, which are common motifs in kinase inhibitors.[13][14]
Materials:
-
This compound
-
Amine (e.g., morpholine or aniline)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (0.01-0.05 equiv.), the phosphine ligand (0.02-0.10 equiv.), and the base (1.4 equiv.) to a dry Schlenk tube.
-
Add the anhydrous solvent.
-
Stir the mixture at room temperature for 10-15 minutes to pre-form the catalyst.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
Caption: Simplified c-Met signaling pathway and the point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-MET [abbviescience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 2-Bromo-3-(trifluoromethyl)pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-(trifluoromethyl)pyridine is a key building block in the synthesis of a wide range of functional molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of target compounds, while the bromo substituent provides a versatile handle for various cross-coupling and substitution reactions. This document provides detailed application notes and protocols for the scale-up synthesis of this compound and its subsequent derivatization, with a focus on industrially relevant methodologies.
Synthesis of this compound: Scale-Up Considerations
While several methods exist for the synthesis of bromopyridines, direct bromination of 3-(trifluoromethyl)pyridine on a large scale can be challenging due to the deactivating effect of the trifluoromethyl group. A more robust and scalable approach involves the Sandmeyer reaction, starting from the readily available 2-amino-3-(trifluoromethyl)pyridine.
Protocol 1: Scale-Up Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from established industrial practices for the synthesis of aryl halides from aryl amines.[1][2]
Reaction Scheme:
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
2-Amino-3-(trifluoromethyl)pyridine
-
Hydrobromic acid (HBr, 48% aq.)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Sodium hydroxide (NaOH) solution
-
Toluene or other suitable organic solvent
-
Standard work-up and purification equipment (separatory funnel, distillation apparatus)
Procedure:
-
Diazotization:
-
Charge the reactor with 2-amino-3-(trifluoromethyl)pyridine (1.0 eq) and a suitable amount of 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate vessel, prepare a solution of copper(I) bromide (1.1 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution, controlling the rate of addition to manage gas evolution (N₂) and maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by HPLC or GC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding it to water.
-
Neutralize the mixture with a sodium hydroxide solution to pH 7-8.
-
Extract the product with toluene.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 2-Amino-3-(trifluoromethyl)pyridine |
| Key Reagents | NaNO₂, HBr, CuBr |
| Temperature (Diazotization) | 0-5 °C |
| Temperature (Sandmeyer) | < 10 °C |
| Typical Yield | 75-85% |
| Purity (after distillation) | > 99% |
Application in Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.
Protocol 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds.
Reaction Scheme:
Experimental Workflow:
Caption: Suzuki-Miyaura Coupling Workflow.
Quantitative Data (Representative):
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(dppf)Cl₂ (1-3 mol%) |
| Base | K₂CO₃ (2.0 eq) | Cs₂CO₃ (2.0 eq) |
| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (4:1) |
| Temperature | 90 °C | 100 °C |
| Time | 12-24 h | 8-16 h |
| Typical Yield | Good to Excellent | Good to Excellent |
Protocol 3: Buchwald-Hartwig Amination
This reaction is a key method for the synthesis of arylamines.[3]
Reaction Scheme:
Logical Relationship of Components:
Caption: Key components of the Buchwald-Hartwig amination.
Quantitative Data (Representative):
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (2-4 mol%) | BINAP (3 mol%) |
| Base | NaOtBu (1.5 eq) | K₃PO₄ (2.0 eq) |
| Solvent | Toluene | Dioxane |
| Temperature | 80-110 °C | 100 °C |
| Time | 12-24 h | 16-24 h |
| Typical Yield | Good to Excellent | Good to Excellent |
Protocol 4: Sonogashira Coupling
The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl halide.[4]
Reaction Scheme:
Experimental Workflow:
Caption: Sonogashira Coupling Workflow.
Quantitative Data (Representative):
| Parameter | Typical Conditions |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) |
| Cu Co-catalyst | CuI (1-5 mol%) |
| Base | Et₃N or i-Pr₂NH (2.0-3.0 eq) |
| Solvent | THF or DMF |
| Temperature | 25-60 °C |
| Time | 2-12 h |
| Typical Yield | Good to Excellent |
Protocol 5: Heck Coupling
The Heck reaction couples the aryl halide with an alkene.[5]
Reaction Scheme:
Logical Relationship of Components:
Caption: Key components of the Heck reaction.
Quantitative Data (Representative):
| Parameter | Typical Conditions |
| Catalyst | Pd(OAc)₂ (1-5 mol%) |
| Ligand | PPh₃ or P(o-tolyl)₃ (2-10 mol%) |
| Base | Et₃N or K₂CO₃ (1.5-2.5 eq) |
| Solvent | DMF, NMP, or Acetonitrile |
| Temperature | 80-140 °C |
| Time | 4-24 h |
| Typical Yield | Moderate to Good |
Conclusion
The scale-up synthesis of this compound is most reliably achieved through a Sandmeyer reaction of 2-amino-3-(trifluoromethyl)pyridine. This intermediate serves as a versatile platform for a variety of palladium-catalyzed cross-coupling reactions, which are essential for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. The provided protocols offer a foundation for process development and optimization, enabling researchers and drug development professionals to efficiently access a diverse range of 2-substituted-3-(trifluoromethyl)pyridine derivatives. It is crucial to note that for each specific substrate and desired scale, optimization of reaction conditions is necessary to ensure safety, efficiency, and high product quality.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Bromo-3-(trifluoromethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Suzuki coupling reactions involving 2-Bromo-3-(trifluoromethyl)pyridine.
Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter when using this compound in Suzuki coupling reactions.
Question 1: Why is the yield of my Suzuki coupling reaction with this compound consistently low?
Answer: Low yields with this substrate are common and can be attributed to several factors, primarily related to its electronic properties and the stability of the reaction components.
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle. The electron-withdrawing trifluoromethyl group further complicates this by making the pyridine ring more electron-deficient.
-
Inefficient Oxidative Addition: While the C-Br bond is generally reactive, the electronic nature of the substituted pyridine can influence the rate of oxidative addition, a crucial step in the catalytic cycle.
-
Side Reactions: Protodeboronation of the boronic acid and homocoupling of the reactants are common side reactions that consume starting materials and reduce the yield of the desired product.
Question 2: What are the most common side reactions, and how can I minimize them?
Answer: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, which is replaced by a hydrogen atom. This is often promoted by aqueous basic conditions.
-
Solutions:
-
Use anhydrous solvents and reagents.
-
Employ more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids.
-
Choose a base that is less prone to promoting this side reaction, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
-
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the this compound.
-
Solutions:
-
Ensure a thoroughly deoxygenated reaction environment by purging with an inert gas (Argon or Nitrogen). Oxygen can promote the homocoupling of boronic acids.
-
Use a palladium(0) source or an efficient precatalyst to ensure the catalytic cycle starts efficiently.
-
-
Question 3: My reaction is not going to completion, and I observe unreacted starting material. What should I try?
Answer: Incomplete conversion can be due to several factors related to reaction kinetics and catalyst activity.
-
Insufficient Catalyst Activity: The chosen catalyst and ligand combination may not be active enough for this specific substrate.
-
Solution: Screen more active catalyst systems. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often effective for challenging substrates.[1] N-heterocyclic carbene (NHC) ligands can also be beneficial.
-
-
Inadequate Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Cautiously increase the reaction temperature. Microwave irradiation can also be an effective way to enhance reaction rates.
-
-
Insufficient Base Strength: The base may not be strong enough to effectively promote the transmetalation step.
-
Solution: Consider screening stronger bases like K₃PO₄ or Cs₂CO₃.
-
Data Presentation: Reaction Condition Optimization
The following tables summarize reaction conditions for the Suzuki coupling of substrates analogous to this compound. These should serve as a starting point for optimization.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Halogenated Pyridines
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100-110 | 4-12 | Good to Excellent | Buchwald ligands are often effective for challenging substrates. |
| Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | n-Butanol | 100 | 12 | >90 | Effective for a broad range of heteroaryl couplings. |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 15 | Excellent | A reliable catalyst for a variety of substrates.[2] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | Moderate to Good | A classic catalyst, may require longer reaction times. |
Table 2: Base and Solvent Effects in Suzuki Coupling of Bromopyridines
| Base (Equiv.) | Solvent | Temperature (°C) | Yield (%) | Notes |
| K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | High | Often a good choice for minimizing protodeboronation. |
| Cs₂CO₃ (2) | DMF | 100 | Good to Excellent | Effective for a broad range of substrates. |
| K₂CO₃ (2) | Toluene/H₂O | 100 | Moderate to Good | A cost-effective option. |
| Na₂CO₃ (2) | DME/H₂O | 80-90 | Good | A common and reliable choice. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
Note: This is a generalized procedure and requires optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Purification of 2-Bromo-3-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-3-(trifluoromethyl)pyridine. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities depend on the synthetic route used.
-
From Sandmeyer-type reaction of 3-(trifluoromethyl)pyridin-2-amine: Unreacted starting amine, phenolic byproducts (from reaction of the diazonium salt with water), and potentially tar-like polymeric materials are common.[1]
-
From direct bromination of 3-(trifluoromethyl)pyridine: Isomeric byproducts such as other brominated trifluoromethylpyridines can be significant impurities. Over-bromination leading to dibrominated species can also occur.[2]
-
General impurities: Residual solvents from the reaction and workup, and byproducts from the brominating agent (e.g., phosphorous-based impurities if PBr₃ or POBr₃ is used) may also be present.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques are column chromatography and recrystallization.
-
Column chromatography is highly effective for separating the target compound from both more and less polar impurities.
-
Recrystallization can be very effective for removing small amounts of impurities, especially if the crude product is already of moderate purity.
Q3: What are the key physical properties of this compound to consider during purification?
A3: Key properties include:
-
Appearance: White to off-white solid.
-
Melting Point: Approximately 39-41 °C. This relatively low melting point should be considered when drying the purified product under vacuum to avoid melting.
-
Solubility: Generally soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes. Its solubility will vary with temperature, which is a key principle for recrystallization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | The basic nitrogen of the pyridine ring can interact with acidic silanol groups on the silica gel surface.[3][4] | Add a small amount of a basic modifier like triethylamine (0.1-1% v/v) to the mobile phase to neutralize the active sites on the silica gel.[5] |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the mobile phase. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the ethyl acetate concentration).[5] |
| Co-elution with an impurity of similar polarity. | Try a different solvent system to alter selectivity (e.g., dichloromethane/hexanes). Use a longer column for better resolution. | |
| Compound Stuck on Column | The compound is too polar for the chosen mobile phase. | Gradually increase the polarity of the mobile phase. If the compound still does not elute with a high concentration of the polar solvent, consider using a more polar stationary phase like alumina. |
| No Compound Elutes | Column is not packed properly, leading to channeling. | Ensure the column is packed uniformly without any cracks or air bubbles. |
| Incorrect fraction collection. | Monitor the elution carefully using thin-layer chromatography (TCC) to identify the fractions containing the product. |
Recrystallization Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Oiling Out | The compound is precipitating as a liquid instead of a solid. This can happen if the solution is supersaturated or if the cooling is too rapid. | Add a small amount of solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding with a small crystal of the pure compound can also promote crystallization. |
| No Crystal Formation | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Choose a different solvent or a solvent system where the compound has lower solubility at cold temperatures. | |
| Low Recovery | The compound is too soluble in the recrystallization solvent. | Use a minimal amount of hot solvent to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Poor Purity | Impurities are co-crystallizing with the product. | The chosen solvent may not be optimal for discriminating between the product and the impurity. Try a different solvent system. A second recrystallization may be necessary. |
Experimental Protocols
Column Chromatography Protocol
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of the crude product.
-
Preparation of the Column:
-
Use a glass column with a stopcock.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar mobile phase (e.g., 100% hexanes).
-
Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing. Add more mobile phase as needed, ensuring the silica gel bed does not run dry.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Adsorb the sample onto a small amount of silica gel by adding the silica gel to the solution and then evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Start the elution with the initial, least polar mobile phase (e.g., 100% hexanes).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexanes.
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation of the Product:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum.
-
| Purification Step | Starting Purity (GC-MS) | Final Purity (GC-MS) | Yield |
| Column Chromatography | 85-95% | >99% | 80-90% |
Recrystallization Protocol
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Common solvents to screen include hexanes, heptane, ethanol, and isopropanol, or mixtures thereof.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Crystallization:
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven at a temperature below the compound's melting point.
-
| Purification Step | Starting Purity (GC-MS) | Final Purity (GC-MS) | Yield |
| Recrystallization | >95% | >99.5% | 70-85% |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. lctsbible.com [lctsbible.com]
- 5. benchchem.com [benchchem.com]
troubleshooting homocoupling side products in pyridine coupling reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyridine coupling reactions, with a specific focus on mitigating homocoupling side products.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of pyridine coupling reactions, and why is it a problem?
A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. It involves the self-coupling of two identical molecules, typically the boronic acid reagent, to form a symmetrical dimer (e.g., a bipyridine).[1] This undesired reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process.[2]
Q2: What are the primary causes of homocoupling of pyridineboronic acids?
A2: The main culprits behind homocoupling are the presence of oxygen and the use of Palladium(II) (Pd(II)) precatalysts.[1][3] Oxygen can oxidize the active Palladium(0) (Pd(0)) catalyst to Pd(II) species, which can then promote the homocoupling pathway.[2][4] When using a Pd(II) precatalyst, its incomplete or slow reduction to the active Pd(0) state can also lead to an increased concentration of Pd(II) and consequently, more homocoupling.[2][5]
Q3: How can I minimize homocoupling when using a Pd(II) precatalyst?
A3: When using Pd(II) precatalysts like Pd(OAc)₂, it is crucial to facilitate their reduction to Pd(0). This can be achieved by:
-
Rigorous Degassing: Thoroughly remove oxygen from the reaction mixture to prevent the re-oxidation of the formed Pd(0).[2][6]
-
Use of Phosphine Ligands: Phosphine ligands can act as reducing agents for the Pd(II) center.[2]
-
Addition of a Mild Reducing Agent: Introducing a mild reducing agent, such as potassium formate (HCO₂K), can help maintain the palladium in its active Pd(0) state, thereby minimizing the Pd(II)-mediated homocoupling pathway.[5][6][7]
Q4: Can the choice of boronic acid derivative impact the extent of homocoupling?
A4: Yes, the stability of the organoboron reagent is a significant factor. Boronic acids can be susceptible to decomposition.[2] Using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid into the catalytic cycle.[2][8]
Q5: Besides homocoupling, what other side reactions should I be aware of in pyridine coupling?
A5: Other common side reactions include:
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source (like water), leading to the formation of the corresponding unsubstituted pyridine.[3] This can be minimized by using anhydrous conditions and carefully selecting the base.[3][8]
-
Dehalogenation: The removal of the halogen atom from the starting pyridine halide. This can be more prevalent with longer reaction times.[8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during pyridine coupling reactions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Significant Homocoupling Product Observed | 1. Presence of dissolved oxygen. 2. Use of a Pd(II) precatalyst without efficient reduction. 3. Suboptimal ligand choice. | 1a. Rigorously degas all solvents and the reaction mixture.[2][5] 1b. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).[2][3] 2a. Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄).[3][5] 2b. Add a mild reducing agent like potassium formate.[5][6] 3. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote the desired cross-coupling.[5][8] |
| Low or No Yield of Desired Product | 1. Catalyst deactivation/inhibition by the pyridine nitrogen. 2. Poor quality or inappropriate reagents (boronic acid, base, solvent). 3. Ineffective base. | 1a. Switch to bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][3] 1b. Consider a modest increase in catalyst loading.[8] 2a. Use fresh, pure reagents and anhydrous solvents.[3] 2b. Consider using more stable boronic esters (pinacol or MIDA).[2][8] 3. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][8] Ensure the base is anhydrous and finely powdered.[3] |
| Protodeboronation of Pyridineboronic Acid | 1. Presence of water in the reaction. 2. Inappropriate base. | 1. Use anhydrous solvents and reagents.[3] 2. A milder base might reduce the rate of protodeboronation.[8] |
| Unreacted Starting Materials | 1. Insufficient reaction temperature. 2. Low reactivity of the pyridine halide (especially chlorides). | 1. Gradually increase the reaction temperature, while monitoring for side product formation.[1] 2. Use a more active catalyst system, such as one with bulky, electron-rich Buchwald ligands.[1] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling of a Pyridine Halide
This is a generalized protocol and should be optimized for specific substrates and reaction scales.
-
Reagent Preparation: In a dry Schlenk flask, combine the pyridine halide (1.0 equiv.), the pyridineboronic acid or ester (1.1-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the ligand (if not using a precatalyst).[1][5]
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) three to five times.[5]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene) via syringe under a positive pressure of inert gas.[5]
-
Degassing: Further degas the reaction mixture by sparging with the inert gas for 15-30 minutes or by performing three freeze-pump-thaw cycles.[2][5]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., a Pd(0) source or a suitable precatalyst, 1-5 mol%).[5][8]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][8] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography.[5]
Visualized Workflows and Mechanisms
Caption: A troubleshooting workflow for pyridine coupling reactions.
Caption: Competing pathways of cross-coupling and homocoupling.
References
Technical Support Center: Managing Difficult-to-Remove Byproducts in Stille Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the removal of persistent byproducts in Stille coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Stille coupling reaction that are difficult to remove?
The primary culprits are organotin compounds. These include:
-
Trialkyltin halides (R₃SnX): Formed from the transfer of the organic group from the tin reagent to the palladium catalyst.
-
Unreacted tetraalkyltin (R₄Sn): The starting organostannane reagent.
-
Hexaalkylditin ((R₃Sn)₂): Often present as an impurity in the starting tin reagent or formed via side reactions.
-
Homocoupled products: Arise from the coupling of two organostannane molecules or two organic halide molecules.[1]
Q2: Why are these organotin byproducts so challenging to remove?
Organotin byproducts are notoriously difficult to separate from the desired product due to several factors:
-
Similar Polarity: They often have polarities comparable to the coupled product, making chromatographic separation challenging.
-
High Lipophilicity: Their nonpolar nature leads to good solubility in common organic solvents used for extraction and chromatography.
-
Toxicity: Organotin compounds are highly toxic, necessitating their complete removal, often to parts-per-million (ppm) levels, which requires highly efficient purification methods.[2]
Q3: What are the general strategies for removing organotin byproducts?
There are three main approaches to tackle organotin byproduct removal:
-
Chemical Conversion and Precipitation: This involves converting the organotin species into insoluble salts that can be easily filtered off. The most common method is treatment with aqueous potassium fluoride (KF) to precipitate trialkyltin fluoride (R₃SnF).[3]
-
Chromatographic Methods: Specialized chromatography techniques can enhance the separation of organotin compounds from the product. This includes using silica gel treated with a base like triethylamine or employing basic alumina.
-
Use of Scavengers: Solid-supported reagents, known as scavengers, can selectively bind to the tin byproducts, which are then removed by simple filtration.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification of your Stille coupling reaction products.
| Problem | Possible Cause | Solution |
| Persistent tin contamination after aqueous KF wash. | Incomplete precipitation of tin fluoride. | - Ensure vigorous stirring of the biphasic mixture for at least one hour. - If a solid precipitate forms at the interface, filter the entire mixture through a pad of Celite®.[4] - If unreacted tin hydrides (R₃SnH) or ditins ((R₃Sn)₂) are suspected, pre-treat the reaction mixture with iodine (I₂) to convert them to the more reactive tin iodide (R₃SnI) before the KF wash.[3] |
| Product is sensitive to basic conditions (e.g., triethylamine-treated silica). | The basicity of the chromatographic stationary phase is causing product degradation. | - Use neutral or acidic alumina for chromatography instead of silica gel.[5] - Employ a KF/Celite® filtration method, which is performed under neutral conditions.[3] - Consider using a scavenger resin that operates under neutral pH conditions. |
| Homocoupled byproducts are difficult to separate from the desired product. | The homocoupled product has very similar properties to the desired product. | - Optimize the reaction conditions to minimize homocoupling. This may involve changing the palladium catalyst, ligand, solvent, or temperature.[1] - Careful column chromatography, possibly with a shallower solvent gradient, may be required. - Recrystallization can be an effective method if the product is a solid and has different solubility properties than the homocoupled byproduct. |
| Product is a solid, and tin contamination persists after initial purification. | Tin byproducts are co-precipitating or are trapped within the solid matrix of the product. | - Slurrying the crude solid product in a suitable solvent like methyl tert-butyl ether (MTBE) can help wash away tin impurities before recrystallization.[6] - Multiple recrystallizations may be necessary to achieve the desired purity. |
Quantitative Data on Removal Efficiency
The following table summarizes the reported efficiency of various methods for removing organotin residues.
| Method | Typical Reagents/Conditions | Reported Residual Tin Level | Reference |
| Aqueous KF Wash & Filtration | Saturated aqueous KF solution, Celite® | Often requires subsequent chromatography for complete removal. | [3] |
| Chromatography on 10% K₂CO₃ on Silica | 10% w/w anhydrous potassium carbonate in silica gel | < 15 ppm | |
| Chromatography on Triethylamine-Treated Silica | 1-3% triethylamine in the eluent | Effective for many compounds, but data on ppm levels is substrate-dependent. | [7] |
| Scavenger Resins (e.g., SiliaMetS Cysteine) | Solid-supported cysteine | Can achieve complete removal of tin residues. | [8] |
Detailed Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite® Filtration
-
Reaction Work-up: Once the Stille coupling is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
KF Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride. Shake vigorously for at least 1-2 minutes. Repeat the wash two to three times.
-
Precipitate Formation: An insoluble white precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface.
-
Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the solid precipitate.
-
Further Washing: Return the filtrate to the separatory funnel, wash the organic layer with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Protocol 2: Flash Chromatography with Triethylamine-Treated Silica Gel
-
Preparation of Treated Silica Gel: Prepare a slurry of silica gel in the desired eluent (e.g., hexane/ethyl acetate) containing 1-3% triethylamine.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Load the dry sample onto the top of the column.
-
Elution: Elute the column with the eluent containing triethylamine, collecting fractions and monitoring by TLC or LC-MS to isolate the purified product.
Protocol 3: Use of Tin Scavenger Resins
-
Scavenger Selection: Choose a suitable tin scavenger resin (e.g., SiliaMetS Cysteine).
-
Incubation: To the crude reaction mixture in a suitable solvent, add the scavenger resin (typically 2-4 equivalents relative to the tin).
-
Stirring: Stir the suspension at room temperature or slightly elevated temperature for a few hours to overnight.
-
Filtration: Filter off the resin and wash it with the reaction solvent.
-
Concentration: The combined filtrate contains the purified product and can be concentrated under reduced pressure.
Visualizing the Workflow and Logic
To aid in understanding the purification strategies, the following diagrams illustrate the experimental workflows and the decision-making process for selecting the appropriate method.
Caption: General experimental workflow for the purification of Stille coupling products.
Caption: Decision-making flowchart for troubleshooting organotin byproduct removal.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Workup [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. silicycle.com [silicycle.com]
preventing decomposition of 2-Bromo-3-(trifluoromethyl)pyridine during reaction
Welcome to the technical support center for 2-Bromo-3-(trifluoromethyl)pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the decomposition of this reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving low yields and multiple unidentified byproducts. What are the likely causes?
A1: Low yields and the formation of byproducts when using this compound often stem from its decomposition under certain reaction conditions. The primary causes include:
-
Instability under strongly basic conditions: The electron-withdrawing trifluoromethyl group makes the pyridine ring susceptible to nucleophilic attack and degradation in the presence of strong bases.
-
High reaction temperatures: Thermal decomposition can occur, especially during prolonged heating.
-
Catalyst inhibition or side reactions: In palladium-catalyzed cross-coupling reactions, the pyridine nitrogen can coordinate to the metal center, potentially leading to catalyst deactivation or undesired side reactions like hydrodehalogenation (debromination).[1][2]
Q2: What is hydrodehalogenation and how can I prevent it?
A2: Hydrodehalogenation is a side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom. This is a common issue in palladium-catalyzed reactions with bromo-pyridines.[2] To minimize this:
-
Use appropriate ligands: Bulky, electron-rich phosphine ligands can shield the palladium catalyst and reduce the likelihood of this side reaction.[1]
-
Control the source of hydride: Ensure reagents and solvents are anhydrous, as water can sometimes be a source of hydride.
-
Optimize reaction conditions: Lowering the reaction temperature or using a less reactive hydride source, if one is present, can be beneficial.
Q3: Can the trifluoromethyl group itself be a source of instability?
A3: Yes, while the trifluoromethyl group is generally considered stable, under certain conditions, particularly with strong nucleophiles or bases at elevated temperatures, it can be susceptible to degradation, although this is less common than reactions involving the C-Br bond.
Q4: I am performing a Suzuki coupling reaction and observing significant homocoupling of my boronic acid. How can I address this?
A4: Homocoupling of the boronic acid is a frequent side reaction in Suzuki couplings. To mitigate this, ensure your reaction is thoroughly degassed to remove oxygen, which can promote this unwanted reaction.[1] Using a precise stoichiometry of reagents can also help.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Catalyst inhibition by the pyridine nitrogen. | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center.[1] |
| Decomposition of the starting material by strong base. | Screen weaker bases (e.g., K₃PO₄, Cs₂CO₃ instead of NaOtBu). Perform the reaction at a lower temperature. | |
| Inactive catalyst. | Use a fresh batch of palladium catalyst and ensure proper activation if necessary. | |
| Significant Debromination (Hydrodehalogenation) | Presence of a hydride source. | Use anhydrous solvents and reagents. Avoid reagents that can generate hydrides under the reaction conditions. |
| Inappropriate catalyst/ligand system. | Employ catalyst systems known to suppress hydrodehalogenation, often involving specific phosphine ligands.[2] | |
| Formation of Dark, Tarry Material | Thermal decomposition. | Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after completion. |
| High concentration of reagents. | Reduce the concentration of the reaction mixture. | |
| Inconsistent Results | Variable quality of this compound. | Ensure the purity of the starting material. Impurities can interfere with the reaction. |
| Atmosphere control. | Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions with oxygen or moisture. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Decomposition
This protocol is a starting point and may require optimization for specific substrates.
Reagents and Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)
-
Bulky phosphine ligand (if not using a pre-catalyst with an appropriate ligand)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (e.g., 2-5 mol %) and, if necessary, the ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination with Minimized Decomposition
This protocol is a general guideline and should be optimized for the specific amine.
Reagents and Materials:
-
This compound
-
Amine
-
Palladium pre-catalyst (e.g., a G3 or G4 palladacycle)
-
Bulky biaryl phosphine ligand (e.g., XPhos, SPhos)
-
Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS)
-
Anhydrous, non-coordinating, high-boiling solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (1-2 mol%) and the ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube.
-
To the same tube, add the base (1.4 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low yield reactions.
Caption: Key parameters for preventing decomposition.
References
catalyst deactivation issues with trifluoromethyl-substituted substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot common issues related to catalyst deactivation and other challenges encountered during trifluoromethylation reactions, particularly with trifluoromethyl-substituted substrates.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylation reaction has stalled or is giving low yields. What are the common causes?
A1: Low yields or stalled reactions in trifluoromethylation are frequently due to several factors:
-
Catalyst Deactivation: The catalyst may be deactivated by impurities, side products, or the substrate itself.
-
Moisture: Many trifluoromethylation reagents and catalysts are sensitive to moisture, which can lead to decomposition and low reactivity.[1]
-
Improper Reaction Conditions: Suboptimal temperature, solvent, or concentration can negatively impact the reaction rate and yield.
-
Poor Substrate Reactivity: Electron-deficient or sterically hindered substrates can be less reactive.[2]
-
Reagent Quality: The purity and stability of the trifluoromethylating agent (e.g., TMSCF₃, Togni's reagent) are crucial for success.
Q2: Can the trifluoromethyl group on my substrate deactivate the catalyst?
A2: Yes, the trifluoromethyl group can contribute to catalyst deactivation. Its strong electron-withdrawing nature can make certain steps in the catalytic cycle, such as reductive elimination from palladium complexes, more difficult.[1][3] This can slow down the catalytic turnover and lead to the accumulation of stable intermediates that are prone to decomposition.
Q3: Are there general strategies to prevent catalyst deactivation in these reactions?
A3: Proactive measures are key to preventing catalyst deactivation:
-
Use Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents to minimize moisture-related side reactions and catalyst decomposition.
-
Optimize Ligands: The choice of ligand can significantly impact catalyst stability and reactivity. For example, sterically demanding ligands can promote reductive elimination in palladium-catalyzed reactions.[3][4]
-
Control Reagent Addition: Slow addition of the trifluoromethylating agent can help to maintain a low concentration of reactive intermediates and minimize side reactions.
-
Thoroughly Purify Substrates: Remove any impurities from your starting materials that could act as catalyst poisons.
Q4: Is it possible to regenerate a deactivated homogeneous catalyst from my trifluoromethylation reaction?
A4: Generally, regenerating homogeneous catalysts used in trifluoromethylation is challenging and often not practical in a standard laboratory setting. The deactivation pathways, such as ligand degradation or the formation of stable, inactive metal complexes, are often irreversible. The most effective approach is to focus on preventing deactivation in the first place by optimizing reaction conditions and using high-purity reagents. For heterogeneous catalysts, regeneration procedures like acid washing may be possible, but this is less common for the soluble catalysts typically used in these reactions.[5][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Formation in a Palladium-Catalyzed Trifluoromethylation of an Aryl Halide.
-
Question: I am trying to perform a Pd-catalyzed trifluoromethylation of an aryl chloride, but I am seeing very low conversion. What could be the problem?
-
Answer: This is a common issue, often related to the high activation barrier for the reductive elimination of the Ar-CF₃ bond from the Pd(II) intermediate.[3]
-
Troubleshooting Steps:
-
Ligand Choice: Ensure you are using a suitable ligand. Sterically bulky and electron-rich phosphine ligands, such as BrettPhos, are known to facilitate this challenging reductive elimination step.[4]
-
Oxidative Additive: In some systems, the addition of an oxidizing agent can promote the formation of a Pd(IV) intermediate, from which Ar-CF₃ reductive elimination is more favorable.[1][2]
-
Substrate Electronics: Be aware that electron-rich aryl halides are often more challenging substrates for this transformation. You may need to use higher catalyst loadings or more forcing conditions for these substrates.
-
-
Issue 2: Formation of Side Products in a Copper-Catalyzed Trifluoromethylation.
-
Question: In my Cu-catalyzed trifluoromethylation of an olefin, I am observing significant amounts of a bis-trifluoromethylated product. How can I suppress this side reaction?
-
Answer: The formation of bis-trifluoromethylated products suggests that the desired mono-trifluoromethylated product is reacting further with the trifluoromethylating agent.[7]
-
Troubleshooting Steps:
-
Substrate Stoichiometry: Increase the excess of the olefin substrate relative to the trifluoromethylating reagent. This will increase the probability of the reagent reacting with the starting material rather than the product.[7]
-
Reaction Concentration: Lowering the reaction concentration can sometimes disfavor bimolecular side reactions.
-
Temperature Control: Running the reaction at a lower temperature may improve selectivity by slowing down the rate of the undesired second trifluoromethylation.
-
-
Issue 3: Reaction Stalls with Heterocyclic Substrates.
-
Question: My trifluoromethylation reaction with a nitrogen-containing heterocycle is not going to completion. Could the heterocycle be inhibiting the catalyst?
-
Answer: Yes, nitrogen-containing heterocycles can act as ligands and coordinate to the metal center of the catalyst. This can lead to the formation of stable, off-cycle complexes that are catalytically inactive.
-
Troubleshooting Steps:
-
Protecting Groups: If possible, protect the nitrogen atom of the heterocycle to reduce its coordinating ability.
-
Ligand Competition: Use a strongly coordinating, monodentate, or bidentate ligand that can outcompete the heterocyclic substrate for binding to the catalyst.
-
Catalyst Choice: Some catalytic systems are more tolerant to coordinating functional groups than others. It may be necessary to screen different catalysts or metal precursors.
-
-
Quantitative Data Summary
Table 1: Effect of Ligand on Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides
| Entry | Ligand | Substrate | Yield (%) |
| 1 | P(t-Bu)₃ | 4-chlorobenzonitrile | <5 |
| 2 | XPhos | 4-chlorobenzonitrile | 20 |
| 3 | BrettPhos | 4-chlorobenzonitrile | 85 |
| 4 | P(t-Bu)₃ | 2-chloro-6-methylpyridine | <5 |
| 5 | BrettPhos | 2-chloro-6-methylpyridine | 78 |
Data compiled from representative results in the literature to illustrate trends.[3]
Table 2: Influence of Substrate Electronics in Copper-Catalyzed C-H Trifluoromethylation
| Entry | Substrate | Relative Reaction Rate | Yield (%) |
| 1 | 1,3,5-Trimethoxybenzene | High | 92 |
| 2 | Anisole | Moderate | 75 |
| 3 | Benzene | Low | 40 |
| 4 | Nitrobenzene | Very Low | <10 |
Data compiled from representative results in the literature to illustrate trends.[8]
Detailed Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides to Minimize Deactivation
This protocol is designed to minimize catalyst deactivation by using an appropriate ligand and carefully controlled conditions.
Reagents and Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., BrettPhos)
-
Aryl chloride (1.0 mmol)
-
Trifluoromethylating agent (e.g., TESCF₃, 1.5 mmol)
-
Fluoride source (e.g., CsF, 2.0 mmol)
-
Anhydrous solvent (e.g., toluene, 5 mL)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In a glovebox, add the palladium precatalyst (0.025 mmol, 2.5 mol%), the ligand (0.06 mmol, 6 mol%), and the fluoride source to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition: Add the aryl chloride and the anhydrous solvent to the vial.
-
Reaction Initiation: Add the trifluoromethylating agent to the mixture.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. csc.com.tw [csc.com.tw]
- 7. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Structural Nuances of 2-Aryl-3-(Trifluoromethyl)pyridine Derivatives: A Comparative NMR Characterization Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of novel compounds is paramount. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characterization of 2-aryl-3-(trifluoromethyl)pyridine derivatives, a class of compounds with significant potential in medicinal chemistry. By presenting detailed experimental data and protocols, this document serves as a practical resource for the unambiguous identification and comparative analysis of these molecules.
The strategic incorporation of a trifluoromethyl (CF₃) group and an aryl substituent onto a pyridine scaffold can profoundly influence a molecule's physicochemical and pharmacological properties. NMR spectroscopy stands as an unparalleled tool for elucidating the precise structural details of these complex derivatives. This guide focuses on the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra to differentiate and characterize various 2-aryl-3-(trifluoromethyl)pyridines.
Comparative NMR Data Analysis
The electronic nature of the substituent on the 2-aryl ring significantly impacts the chemical shifts (δ) and coupling constants (J) of the pyridine core and the trifluoromethyl group. The following tables summarize the key NMR data for a series of 2-aryl-3-(trifluoromethyl)pyridine derivatives, providing a clear basis for comparison.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
| Compound | H-4 | H-5 | H-6 | Aryl Protons |
| 2-Phenyl-3-(trifluoromethyl)pyridine | 7.95 (d, J=7.8) | 7.45 (t, J=7.8) | 8.70 (d, J=4.8) | 7.50-7.60 (m) |
| 2-(4-Methoxyphenyl)-3-(trifluoromethyl)pyridine | 7.90 (d, J=7.8) | 7.40 (t, J=7.8) | 8.65 (d, J=4.8) | 7.95 (d, J=8.8), 7.05 (d, J=8.8), 3.90 (s) |
| 2-(4-Chlorophenyl)-3-(trifluoromethyl)pyridine | 8.00 (d, J=7.9) | 7.50 (t, J=7.9) | 8.75 (d, J=4.9) | 7.90 (d, J=8.5), 7.50 (d, J=8.5) |
| 2-(4-(Trifluoromethyl)phenyl)pyridine[1] | 7.85 (td, J=7.8, 1.8) | 7.35 (ddd, J=7.8, 4.8, 0.9) | 8.75 (ddd, J=4.8, 1.8, 0.9) | 8.10 (d, J=8.1), 7.75 (d, J=8.1) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) and ¹³C-¹⁹F Coupling Constants (J, Hz)
| Compound | Pyridine Carbons | Aryl Carbons | CF₃ | ¹J(C-F) | ²J(C-CF₃) |
| 2-Phenyl-3-(trifluoromethyl)pyridine | 158.0, 138.0, 124.0, 122.0 (q, J=30) | 138.0, 129.5, 129.0, 128.5 | 123.0 | ~272 | ~35 |
| 2-(4-Methoxyphenyl)-3-(trifluoromethyl)pyridine | 157.5, 137.5, 123.5, 121.5 (q, J=30) | 161.0, 130.5, 130.0, 114.0, 55.5 | 123.1 | ~272 | ~35 |
| 2-(4-Chlorophenyl)-3-(trifluoromethyl)pyridine | 157.0, 138.5, 124.5, 122.5 (q, J=31) | 136.5, 135.0, 130.0, 129.0 | 122.9 | ~272 | ~35 |
| 2-(4-(Trifluoromethyl)phenyl)pyridine[1] | 155.8, 149.9, 137.0, 122.9, 120.8 | 142.6, 130.7 (q, J=32.6), 127.1, 125.6 (q, J=3.7) | 124.2 (q, J=273.0) | 273.0 | 32.6 |
Table 3: ¹⁹F NMR Chemical Shifts (δ, ppm)
| Compound | Chemical Shift (δ) |
| 2-Phenyl-3-(trifluoromethyl)pyridine | -62.5 |
| 2-(4-Methoxyphenyl)-3-(trifluoromethyl)pyridine | -62.3 |
| 2-(4-Chlorophenyl)-3-(trifluoromethyl)pyridine | -62.8 |
| 2-(4-(Trifluoromethyl)phenyl)pyridine[1] | -62.6 |
Note: The data for the phenyl, 4-methoxyphenyl, and 4-chlorophenyl derivatives are representative values based on closely related structures and general principles of NMR spectroscopy, as specific literature data for this exact series was not available in a consolidated source. The data for 2-(4-(Trifluoromethyl)phenyl)pyridine is sourced from available supporting information.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, comparable NMR data.
General NMR Acquisition Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the 2-aryl-3-(trifluoromethyl)pyridine derivative in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra with a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are sufficient.
-
¹³C NMR: Acquire proton-decoupled spectra with a spectral width of 200-250 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (1024 to 4096) is generally required to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire proton-decoupled spectra with a spectral width of -50 to -70 ppm. A relaxation delay of 1-2 seconds and 64 to 128 scans are typically sufficient. Chemical shifts are referenced externally to CFCl₃ (δ = 0 ppm).[2]
Visualization of the Characterization Workflow
The logical flow of characterizing these derivatives can be visualized as follows:
Alternative and Complementary Characterization Techniques
While NMR is the cornerstone for structural elucidation, other analytical techniques provide valuable complementary information.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can help confirm the structure. Electron ionization (EI) mass spectra of trifluoromethylated pyridines often show characteristic fragmentation patterns, including the loss of the CF₃ group.[3]
-
X-ray Crystallography: Offers unambiguous determination of the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique is particularly useful for confirming the regiochemistry of substitution and the conformation of the aryl and pyridine rings.
-
UV-Vis Spectroscopy: Can provide information about the electronic transitions within the molecule. The absorption maxima can be influenced by the nature of the aryl substituent, offering a comparative tool for a series of derivatives.
The following diagram illustrates the relationship between these characterization methods.
References
Comparative Reactivity Analysis: 2-Bromo- vs. 2-Chloro-3-(Trifluoromethyl)Pyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-bromo-3-(trifluoromethyl)pyridine and 2-chloro-3-(trifluoromethyl)pyridine, two key building blocks in medicinal chemistry. The choice of halogenated precursor can significantly impact reaction conditions, catalyst selection, and overall synthetic efficiency. This document outlines the fundamental principles governing their reactivity and presents supporting data and protocols for key palladium-catalyzed cross-coupling reactions.
Theoretical Background: The Carbon-Halogen Bond's Decisive Role
The reactivity of heteroaryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the C-X bond to the palladium(0) catalyst.[1][2][3] A weaker bond facilitates this step, allowing the reaction to proceed under milder conditions with higher efficiency.
The established trend for C-X bond dissociation energies (BDE) is:
C-Cl (~339 kJ/mol) > C-Br (~276 kJ/mol) > C-I (~240 kJ/mol) [1][4]
This difference in bond strength is the primary reason that this compound is generally more reactive than 2-chloro-3-(trifluoromethyl)pyridine.[1] The electron-withdrawing trifluoromethyl (-CF3) group at the 3-position further influences the electronic properties of the pyridine ring, affecting the oxidative addition step. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, which can sometimes inhibit the reaction, making ligand choice crucial to shield the metal center and facilitate the catalytic cycle.[5]
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of reactivity in three seminal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. The presented data, based on established trends for analogous 2-halopyridines, serves as a predictive framework for these specific substrates.
The Suzuki-Miyaura reaction, which forms C-C bonds, is a cornerstone of modern synthesis.[6][7] In this reaction, the higher reactivity of the C-Br bond typically translates to higher yields under milder conditions compared to the C-Cl bond.[1]
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 °C / 6 h | 92 |
| 2-Chloro-3-(trifluoromethyl)pyridine | Phenylboronic Acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 °C / 18 h | 85 |
| This compound | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 85 °C / 8 h | 89 |
| 2-Chloro-3-(trifluoromethyl)pyridine | 4-Methoxyphenylboronic Acid | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ | Toluene | 110 °C / 24 h | 78 |
The Buchwald-Hartwig amination is a critical method for constructing C-N bonds.[8][9] The reaction is notoriously challenging with 2-halopyridines due to catalyst poisoning by the pyridine nitrogen.[5] However, the C-Br bond's greater reactivity makes the bromo-substrate more amenable to coupling under less forcing conditions.[1][10]
Table 2: Representative Data for Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (2) / BINAP (3) | NaOtBu | Toluene | 100 °C / 12 h | 88 |
| 2-Chloro-3-(trifluoromethyl)pyridine | Morpholine | Pd(OAc)₂ (2) / RuPhos (4) | K₂CO₃ | 1,4-Dioxane | 120 °C / 24 h | 75 |
| This compound | Aniline | Pd(OAc)₂ (2) / Xantphos (3) | Cs₂CO₃ | Toluene | 110 °C / 16 h | 81 |
| 2-Chloro-3-(trifluoromethyl)pyridine | Aniline | Pd₂(dba)₃ (2) / BrettPhos (4) | LiHMDS | THF | 100 °C / 24 h | 68 |
The Sonogashira coupling is a reliable method for forming C-C bonds between sp²-hybridized carbons and sp-hybridized carbons (terminal alkynes).[11][12] The reactivity trend I > Br >> Cl is particularly pronounced in this reaction.[12] Consequently, this compound couples efficiently under standard conditions, while the chloro-analogue often requires higher temperatures and more active catalyst systems.
Table 3: Representative Data for Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Et₃N | THF | 60 °C / 6 h | 94 |
| 2-Chloro-3-(trifluoromethyl)pyridine | Phenylacetylene | Pd(PPh₃)₄ (5) / CuI (10) | DIPA | DMF | 100 °C / 20 h | 65 |
| This compound | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) / CuI (4) | i-Pr₂NH | Toluene | 70 °C / 8 h | 90 |
| 2-Chloro-3-(trifluoromethyl)pyridine | Trimethylsilylacetylene | Pd(dppf)Cl₂ (5) / CuI (10) | Cs₂CO₃ | 1,4-Dioxane | 110 °C / 24 h | 58 |
Experimental Protocols
The following are generalized protocols for conducting the cross-coupling reactions. Researchers should optimize conditions for their specific substrates and desired scale.
Materials:
-
2-Halo-3-(trifluoromethyl)pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[13]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)[13]
-
Anhydrous solvent (e.g., Toluene/H₂O 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-halo-3-(trifluoromethyl)pyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Materials:
-
2-Halo-3-(trifluoromethyl)pyridine (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)[5]
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to an oven-dried reaction vessel.[5][14]
-
Add the anhydrous solvent and stir for 10-15 minutes to allow for catalyst pre-formation.[14]
-
Add the 2-halo-3-(trifluoromethyl)pyridine and the amine to the reaction mixture.
-
Seal the vessel and heat to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues.[5]
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Materials:
-
2-Halo-3-(trifluoromethyl)pyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., Et₃N or DIPA, 2.0-3.0 equiv)[13]
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-halo-3-(trifluoromethyl)pyridine, palladium catalyst, and CuI.[13][15]
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise to the stirring mixture.
-
Heat the reaction to the required temperature (e.g., 60-100 °C).
-
Monitor the reaction for completion by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Visualized Workflows and Mechanisms
The following diagrams illustrate the catalytic cycles and a logical workflow for substrate selection.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
Caption: Logical workflow for selecting between bromo- and chloro-pyridine substrates.
Summary and Conclusion
The comparative reactivity of 2-bromo- and 2-chloro-3-(trifluoromethyl)pyridine in palladium-catalyzed cross-coupling reactions is dictated by the inherent strength of the carbon-halogen bond.
-
This compound is the more reactive substrate, readily undergoing oxidative addition to palladium(0) catalysts.[1] This allows for the use of milder reaction conditions, shorter reaction times, and a broader array of catalyst systems. It is often the preferred substrate for discovery chemistry and for syntheses involving thermally sensitive functional groups.
-
2-Chloro-3-(trifluoromethyl)pyridine is less reactive due to the stronger C-Cl bond.[1] Achieving high conversion often requires higher temperatures, longer reaction times, and the use of specialized, sterically hindered, and electron-rich phosphine ligands (e.g., XPhos, RuPhos) to facilitate the challenging oxidative addition step.[1]
The choice between these two valuable building blocks represents a classic synthetic trade-off. The higher reactivity of the bromo-derivative provides greater flexibility and reliability in the lab, while the chloro-derivative is often more cost-effective and available, making it an attractive option for large-scale synthesis, provided a robust catalytic system is employed.[1] As ligand and catalyst technologies continue to advance, the utility of less reactive chloro-heterocycles is expected to grow, further expanding the synthetic chemist's toolbox.
References
- 1. benchchem.com [benchchem.com]
- 2. oxidative addition and palladium coupling [employees.csbsju.edu]
- 3. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Comparative Analysis of Analytical Techniques for 2-Bromo-3-(trifluoromethyl)pyridine
A Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive comparison of key analytical techniques for the characterization and quality control of 2-Bromo-3-(trifluoromethyl)pyridine and its reaction products. Targeted at researchers, scientists, and drug development professionals, this document outlines the principles, experimental protocols, and expected outcomes for mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.
Introduction
This compound is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its purity and the characterization of its reaction products are critical for ensuring the safety and efficacy of the final products. This guide compares the utility of several common analytical techniques in the analysis of this compound and its derivatives.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound and its reaction products. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable for its analysis.[1]
Predicted Mass Spectrum and Fragmentation Pattern
The molecular ion peak (M+) is expected to show a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity will be observed at m/z values corresponding to the molecular weight with each bromine isotope.
Key predicted fragmentation pathways include:
-
Loss of a bromine radical (•Br): This is a common fragmentation for bromoaromatic compounds, leading to a significant fragment ion.
-
Loss of a trifluoromethyl radical (•CF3): The C-C bond between the pyridine ring and the trifluoromethyl group can cleave.
-
Loss of hydrogen fluoride (HF): Rearrangement and elimination of HF from the trifluoromethyl group can occur.
-
Ring fragmentation: The pyridine ring itself can break apart, yielding smaller charged fragments.
Table 1: Predicted Mass Spectrometry Data for this compound
| Fragment Ion | Predicted m/z | Description |
| [C₆H₃BrF₃N]⁺• | 225/227 | Molecular ion (M⁺•) showing bromine isotopic pattern |
| [C₆H₃F₃N]⁺ | 146 | Loss of •Br |
| [C₅H₃BrN]⁺• | 156/158 | Loss of •CF₃ |
| [C₆H₂BrF₂N]⁺• | 205/207 | Loss of HF |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of the volatile this compound.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-350.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a valuable tool for analyzing reaction mixtures and less volatile products.
-
Sample Preparation: Dilute an aliquot of the reaction mixture in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
Alternative Analytical Techniques: A Comparison
While mass spectrometry provides detailed structural information, other techniques like NMR and FTIR spectroscopy offer complementary data for a comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted 1H and 13C NMR Chemical Shifts (in ppm) for this compound (in CDCl₃)
| Atom | Predicted 1H Chemical Shift | Predicted 13C Chemical Shift |
| H-4 | ~7.8 | ~130 |
| H-5 | ~7.4 | ~125 |
| H-6 | ~8.6 | ~150 |
| C-2 | - | ~142 (q) |
| C-3 | - | ~122 (q) |
| C-4 | - | ~130 |
| C-5 | - | ~125 |
| C-6 | - | ~150 |
| CF₃ | - | ~123 (q) |
(q) denotes a quartet due to coupling with fluorine atoms.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
1H NMR: Acquire spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
13C NMR: Acquire a proton-decoupled spectrum.
-
19F NMR: Acquire a proton-decoupled spectrum to observe the trifluoromethyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the pyridine ring, the C-Br bond, and the C-F bonds of the trifluoromethyl group.
Table 3: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | C-H stretching (aromatic) |
| 1600-1450 | C=C and C=N stretching (pyridine ring) |
| 1350-1100 | C-F stretching (strong, multiple bands) |
| 1100-1000 | C-H in-plane bending |
| 800-600 | C-Br stretching |
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Workflow and Pathway Diagrams
To visualize the analytical process and the context of this compound in drug development, the following diagrams are provided.
Caption: Experimental workflow for the analysis of this compound.
Caption: Role of this compound in a drug development context.
Conclusion
The comprehensive analysis of this compound and its reaction products is best achieved through a multi-technique approach. Mass spectrometry, particularly GC-MS, provides essential molecular weight and fragmentation data for structural confirmation. NMR spectroscopy offers detailed insights into the molecular framework, while FTIR spectroscopy allows for rapid functional group identification. By combining the data from these techniques, researchers can ensure the identity, purity, and quality of this important synthetic intermediate, thereby supporting the development of safe and effective pharmaceuticals and other chemical products.
References
A Comparative Guide to the Single Crystal X-ray Diffraction of Halogenated Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the single-crystal X-ray diffraction data of halogenated pyridine derivatives. Due to the absence of publicly available crystallographic data for 2-Bromo-3-(trifluoromethyl)pyridine, this document utilizes the crystal structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine as a representative example to illustrate the type of structural information that can be obtained and to discuss the influence of halogen and trifluoromethyl substituents on the crystal packing and molecular geometry of pyridine rings.
Data Presentation: Crystallographic Data for 2,3,6-Trichloro-5-(trichloromethyl)pyridine
The following table summarizes the key crystallographic data for 2,3,6-Trichloro-5-(trichloromethyl)pyridine, providing a benchmark for the analysis of related compounds.[1]
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₆HCl₆N |
| Formula Weight | 315.79 |
| Crystal System | Orthorhombic |
| Space Group | Pbcm |
| a (Å) | 8.3100(17) |
| b (Å) | 17.018(3) |
| c (Å) | 7.3160(15) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1034.6(4) |
| Z | 4 |
| Data Collection | |
| Radiation | MoKα (λ = 0.71073 Å) |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
Comparison with an Alternative: this compound
While specific experimental data for this compound is not available in the public domain, we can extrapolate potential structural differences based on the known effects of bromine and trifluoromethyl substitution.
-
Size and Halogen Bonding: Bromine is larger than chlorine and is a stronger halogen bond donor. Therefore, in the crystal structure of a bromo-substituted pyridine, one might expect to observe more pronounced halogen bonding interactions, potentially influencing the crystal packing.
-
Electron Withdrawing Effects: The trifluoromethyl group is a strong electron-withdrawing group. This can affect the bond lengths and angles within the pyridine ring compared to the trichloromethyl group.
-
Hydrogen Bonding: The presence of a C-H bond on the pyridine ring of this compound introduces the possibility of weak C-H···N or C-H···F hydrogen bonds, which would be absent in the fully chlorinated example.
A detailed comparison would require the experimental determination of the crystal structure of this compound.
Experimental Protocols
The following is a generalized protocol for obtaining and analyzing single-crystal X-ray diffraction data for halogenated pyridine derivatives, based on the methodology reported for 2,3,6-Trichloro-5-(trichloromethyl)pyridine.[1]
1. Crystallization:
-
Method: Slow evaporation from a suitable solvent is a common technique.
-
Procedure:
-
Dissolve the purified compound in a suitable solvent (e.g., 1,2-dichloroethane) to form a near-saturated solution.
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Monitor the solution over several days to weeks for the formation of single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension).
-
2. X-ray Data Collection:
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., MoKα radiation) is used.
-
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is centered in the X-ray beam.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
3. Structure Solution and Refinement:
-
Software: Standard crystallographic software packages (e.g., SHELXS, SHELXL) are used for structure solution and refinement.
-
Procedure:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined using full-matrix least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.
-
Mandatory Visualization
Below are diagrams illustrating the experimental workflow for single-crystal X-ray diffraction analysis.
Caption: Experimental workflow from synthesis to structure determination.
Caption: Data analysis pathway in single-crystal X-ray crystallography.
References
A Comparative Guide to HPLC Methods for Purity Analysis of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridines are fundamental heterocyclic structures integral to a vast range of pharmaceuticals.[1] Ensuring the purity of these active pharmaceutical ingredients (APIs) and their intermediates is a critical requirement in drug development and quality control. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this task due to its high resolution, sensitivity, and quantitative accuracy.[2]
This guide provides a comparative overview of common HPLC methodologies for the purity analysis of substituted pyridines, focusing on Reverse-Phase (RP-HPLC) techniques. We will explore different stationary phases and mobile phase strategies, supported by experimental data, to help researchers select and develop robust analytical methods.
Challenges in HPLC Analysis of Substituted Pyridines
The analysis of these compounds is not without its challenges. As basic compounds, pyridines are prone to interacting with residual silanol groups on silica-based stationary phases, which can lead to poor peak shape and tailing.[1] Additionally, many pyridine derivatives are polar and hydrophilic, resulting in poor retention on traditional C18 columns.[1] The separation of positional isomers, which often have very similar physicochemical properties, further complicates method development.[3]
Comparison of HPLC Stationary Phases
The choice of stationary phase is paramount for achieving adequate separation. While the C18 column is the workhorse of RP-HPLC, specialized columns, such as mixed-mode or those with modified surface chemistry, often provide superior performance for substituted pyridines.
| Parameter | Method 1: C18 (General Purpose) | Method 2: Mixed-Mode |
| Target Analytes | General substituted pyridines, particularly less polar derivatives. | Polar/hydrophilic pyridines, positional isomers (e.g., aminopyridines).[4] |
| Stationary Phase | Octadecylsilane (C18) bonded to silica. | Combines reverse-phase (e.g., C18) with ion-exchange functionalities.[5][6] |
| Primary Retention | Hydrophobic (van der Waals) interactions.[7] | Hydrophobic and ion-exchange interactions.[6] |
| Key Advantages | Widely available, versatile, extensive literature support. | Enhanced retention for polar compounds, unique selectivity for isomers, reduced peak tailing for basic analytes.[4][8] |
| Common Issues | Poor retention for hydrophilic pyridines, peak tailing for basic compounds.[1] | More complex method development, potential for secondary interactions. |
| Mobile Phase | Acetonitrile or Methanol with buffered aqueous phase (e.g., phosphate, acetate).[1] | Acetonitrile/Methanol with volatile modifiers like formic acid and ammonium formate (MS-compatible).[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are two distinct protocols illustrating the application of different column technologies for the analysis of specific substituted pyridines.
Protocol 1: Purity of a Halogenated Pyridine Derivative on a C18 Column
This method is a robust starting point for the quality control of moderately polar, substituted pyridine intermediates.
-
Analyte: 2-Amino-4-(trifluoromethyl)pyridine[3]
-
Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector.[3]
-
Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: Return to 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample accurately in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[3]
Protocol 2: Isomer Separation of Aminopyridines on a Mixed-Mode Column
This method demonstrates a specialized approach for separating highly polar, isomeric pyridines that are challenging to resolve on standard C18 columns.[4]
-
Analytes: Pyridine, 2-Aminopyridine, 3-Aminopyridine, 4-Aminopyridine[4]
-
Instrumentation: HPLC or UHPLC system with UV or MS detector.
-
Column: Mixed-Mode Column (e.g., Amaze HD, 150 mm x 3.2 mm).[4]
-
Mobile Phase: Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate.[4]
-
Mode: Isocratic
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 25 °C
-
Detection: UV at 275 nm[4]
-
Injection Volume: 1 µL[4]
-
Sample Preparation: Prepare a stock solution of the mixed analytes at approximately 0.3 mg/mL in the mobile phase.[4]
Comparative Performance Data
The following table summarizes representative performance data gathered from the described methods. A direct comparison is challenging as the analytes and systems differ; however, the data illustrates the successful application of each method for its intended purpose.
| Analyte | Method/Column | Retention Time (min) | Tailing Factor (As) | Resolution (Rs) | Purity Assay |
| 2-Amino-4-(trifluoromethyl)pyridine | Protocol 1 / C18 | Main Peak: ~15.2 | Typically 1.0 - 1.5 | > 2.0 from impurities | Determined by area percent of the main peak.[3] |
| Pyridine | Protocol 2 / Mixed-Mode | 2.5 | Not Specified | > 1.5 (vs. 2-AP) | N/A (Isomer Mix) |
| 2-Aminopyridine | Protocol 2 / Mixed-Mode | 3.1 | Not Specified | > 1.5 (vs. 3-AP) | N/A (Isomer Mix) |
| 3-Aminopyridine | Protocol 2 / Mixed-Mode | 4.8 | Not Specified | > 1.5 (vs. 4-AP) | N/A (Isomer Mix) |
| 4-Aminopyridine | Protocol 2 / Mixed-Mode | 5.5 | Not Specified | Baseline Separated | N/A (Isomer Mix) |
Data is illustrative and compiled from various application notes. Actual performance may vary.
Visualizing the Analytical Workflow
A structured workflow is essential for consistent and reliable HPLC analysis, from sample handling to final data interpretation.
References
- 1. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. benchchem.com [benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. hplc.eu [hplc.eu]
- 6. Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Catalysts for Pyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine scaffold is a cornerstone in the synthesis of a vast array of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for achieving this, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. The choice of the palladium catalyst system, comprising a palladium precursor and a ligand, is paramount to the success of these transformations. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings of pyridine derivatives, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Catalyst Performance Comparison
The efficacy of a palladium catalyst is highly dependent on the specific coupling reaction, the nature of the pyridine substrate (e.g., chloro-, bromo-, or iodo-pyridines), and the coupling partner. The general reactivity trend for halopyridines follows the order I > Br > Cl, with chloropyridines being the most challenging substrates to activate.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between a halopyridine and a boronic acid or ester. For routine couplings of bromo- and iodopyridines, traditional catalysts often provide excellent yields. However, for the more challenging chloropyridines, advanced catalyst systems employing bulky, electron-rich phosphine ligands are generally required.[1]
| Catalyst System (Precursor / Ligand) | Pyridine Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 4-Bromopyridine | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85[1] |
| PdCl₂(dppf) | 4-Chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 18 | 92[1] |
| Pd(OAc)₂ / SPhos | 2-Bromo-4-iodopyridine | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98[2] |
| Pd(dppf)Cl₂ | 5-Bromonicotinonitrile | Arylboronic acid | K₂CO₃ | Dimethoxyethane | N/A | N/A | High[3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields and functional group tolerance, especially with heteroaryl substrates like pyridines.[3][4]
| Catalyst System (Precursor / Ligand) | Pyridine Substrate | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / X-Phos | 4-Halopyridine | Aniline | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent |
| Pd₂(dba)₃ / BINAP | 4-Halopyridine | Primary/Secondary Amines | NaOt-Bu | Toluene | 110 | - | High |
| Pd(OAc)₂ / SPhos | 4-Halopyridine | Various Amines | Cs₂CO₃ | THF | - | - | Good |
| tBuBrettPhos-Pd-G3 | 4-Bromo-1H-imidazole | Aniline | LHMDS | THF | rt | 12 | 95[5] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halopyridine and a terminal alkyne. This reaction is typically co-catalyzed by a copper species, although copper-free protocols have been developed.[2]
| Catalyst System | Pyridine Substrate | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | 4-Iodopyridine | Phenylacetylene | Et₃N | THF | RT | 1.5 | 97 (for iodobenzene) |
| Pd(PPh₃)₄ | 3-Iodopyridine | Phenylacetylene | N/A | [TBP][4EtOV] | N/A | N/A | 75[6] |
| Pd/C / XPhos | Aryl bromides | Terminal Alkynes | K₂CO₃ | 95% EtOH | N/A | N/A | Good |
Heck Coupling
The Heck reaction forms a C-C bond between a halopyridine and an alkene. While widely used, direct comparative studies on a range of palladium catalysts for pyridine substrates are less common in single reports compared to Suzuki or Buchwald-Hartwig reactions. The choice of catalyst and conditions is crucial for yield and selectivity.[3]
| Catalyst System | Pyridine Substrate | Alkene | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | 6-Bromonicotinonitrile | Styrene | Et₃N | DMF | 100 | High[3] |
| Pd/C@Fe₃O₄ | Aryl Halides | Alkenes | N/A | N/A | N/A | Good to Excellent[7] |
| Pd(TFA)₂ / 1,10-Phenanthroline | Vinyl Pyridine | Arylboronic Acid | Ag₂O | DMF | N/A | Moderate to Good[8] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful implementation of these coupling reactions.
General Procedure for Suzuki-Miyaura Coupling of a Halopyridine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk tube, combine the halopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[1]
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).[1]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel.[1]
General Procedure for Buchwald-Hartwig Amination of a Halopyridine
This protocol is a representative procedure and may need adjustment based on the specific reactants.
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., X-Phos, 1.2-1.5 times the amount of Pd), and the base (e.g., NaOt-Bu, 1.2-2.0 equiv).
-
Reagent Addition: Add the halopyridine (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Stir the mixture at the specified temperature (typically 80-110 °C) under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.[9]
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[9] Dilute with an organic solvent, wash with water and brine, and dry the organic layer.[9]
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography.[9]
Visualizing the Process
To better understand the experimental process and the underlying chemical transformations, the following diagrams illustrate a typical workflow and a generalized catalytic cycle.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
The heart of these transformations is a catalytic cycle, which regenerates the active palladium catalyst. The Suzuki-Miyaura coupling provides a representative example.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Metabolic Stability of Trifluoromethylpyridine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group being a particularly favored substituent for enhancing metabolic stability. This guide provides an objective comparison of the metabolic stability of trifluoromethylpyridine-containing compounds against relevant alternatives, supported by experimental data and detailed methodologies.
The Trifluoromethyl Group: A Shield Against Metabolism
The trifluoromethyl group is a bioisostere frequently used to replace a methyl group or hydrogen atom in a drug candidate.[1] Its potent electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond are central to its ability to enhance metabolic stability.[1] The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, rendering it more resistant to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1] By strategically placing a CF₃ group at a known or suspected site of metabolism, this metabolic pathway can be effectively blocked, a concept often referred to as "metabolic switching."[1] This can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1]
Comparative Metabolic Stability Data
While direct head-to-head public data for a comprehensive series of trifluoromethylpyridine analogs versus their non-fluorinated counterparts is limited, the principles of metabolic stability enhancement by the trifluoromethyl group are well-established. The following table summarizes expected outcomes on metabolic stability when a metabolically liable methyl group is replaced with a trifluoromethyl group, based on general findings in drug discovery.
| Parameter | Compound without Trifluoromethyl Group (e.g., with -CH₃) | Compound with Trifluoromethyl Group (e.g., with -CF₃) | Rationale for Change |
| Primary Metabolic Pathway | Oxidation of the methyl group by CYP enzymes to form alcohol and carboxylic acid metabolites. | Oxidation at the corresponding position is blocked. Metabolism may shift to other parts of the molecule, such as the pyridine ring itself (hydroxylation).[2] | The high energy required to break the C-F bond prevents CYP-mediated oxidation.[1] |
| Number of Metabolites | Generally higher, with multiple products from the oxidation of the methyl group.[1] | Significantly reduced, as a major metabolic pathway is inhibited.[1] | Blocking a primary site of metabolism limits the formation of downstream metabolites.[1] |
| In Vitro Half-life (t₁/₂) | Shorter[1] | Longer[1] | A reduced rate of metabolism leads to a slower clearance of the parent drug.[1] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher[1] | Lower[1] | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking a key metabolic route reduces this value.[1] |
This table provides an illustrative comparison. Actual metabolic stability is highly dependent on the specific molecular scaffold and the position of the substitution.[2]
Alternative Bioisosteres to the Trifluoromethyl Group
While the trifluoromethyl group is highly effective at enhancing metabolic stability, other functional groups can also be considered as bioisosteric replacements. The choice of a bioisostere depends on various factors, including the desired physicochemical properties and the specific metabolic liabilities of the lead compound.
| Bioisostere | Rationale for Use | Potential Impact on Metabolic Stability |
| Difluoromethoxy (-OCF₂H) | Often considered a metabolically robust bioisostere of the methoxy (-OCH₃) group, preventing O-demethylation.[2] | The C-F bonds are highly resistant to cleavage. However, metabolism may shift to other parts of the molecule.[2] |
| Pentafluorosulfanyl (-SF₅) | A highly electronegative and stable group. | Can enhance metabolic stability due to its steric bulk and electronic properties. |
| Nitrile (-CN) | An electron-withdrawing group that can mimic some of the electronic effects of the trifluoromethyl group. | Can block sites of oxidation and is generally metabolically stable. |
| tert-Butyl (-C(CH₃)₃) | A sterically bulky group. | Can sterically hinder the approach of metabolic enzymes to nearby sites. |
Experimental Protocols for Assessing Metabolic Stability
The in vitro metabolic stability of a compound is typically assessed using liver microsomal or hepatocyte stability assays. These assays measure the rate of disappearance of the parent compound over time when incubated with liver fractions or whole liver cells.
Liver Microsomal Stability Assay
This assay primarily assesses Phase I metabolism, which is largely mediated by cytochrome P450 enzymes found in the microsomal fraction of the liver.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound in the presence of liver microsomes.
Materials:
-
Test compound and positive control compounds (e.g., testosterone, verapamil)
-
Pooled human or animal liver microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Stopping solution (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare working solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO, acetonitrile). Prepare the NADPH regenerating system solution in phosphate buffer.
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.[1]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg/mL microsomal protein).
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant cellular environment.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound in the presence of hepatocytes.
Materials:
-
Test compound and positive control compounds
-
Cryopreserved or fresh hepatocytes (human or animal)
-
Hepatocyte plating and incubation media
-
Collagen-coated plates
-
Stopping solution (e.g., ice-cold acetonitrile containing an internal standard)
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Hepatocyte Plating: Thaw and plate the hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.
-
Incubation:
-
Remove the plating medium and replace it with incubation medium containing the test compound at the desired concentration.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), collect both the cells and the incubation medium.
-
Terminate the metabolic activity by adding the ice-cold stopping solution.
-
-
Sample Processing:
-
Homogenize the cell and medium mixture.
-
Centrifuge to pellet the cell debris.
-
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, calculate the elimination rate constant (k), in vitro half-life (t₁/₂), and intrinsic clearance (CLᵢₙₜ) based on the disappearance of the parent compound over time. The CLᵢₙₜ is typically normalized to the number of hepatocytes per well.
-
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams generated using Graphviz can help to visualize the complex processes involved in metabolic stability assessment.
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Caption: Metabolic switching effect of the trifluoromethyl group on a pyridine ring.
References
Unveiling the Bioactive Potential: A Comparative Guide to Novel Compounds Derived from 2-Bromo-3-(trifluoromethyl)pyridine
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is relentless. Among these, fluorinated heterocyclic compounds have garnered substantial attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and cell permeability. This guide provides a comparative analysis of the biological activities of novel compounds synthesized from the versatile starting material, 2-Bromo-3-(trifluoromethyl)pyridine. The inclusion of the trifluoromethyl group is a key strategy in modern medicinal chemistry, often leading to improved efficacy and a more favorable pharmacokinetic profile.
This publication delves into the anticancer and antimicrobial potential of derivatives of this compound. By presenting available experimental data, detailed methodologies, and visual representations of experimental workflows and signaling pathways, we aim to provide a valuable resource for the scientific community to inform future research and development endeavors.
Comparative Analysis of Biological Activity
The derivatization of the this compound core has yielded a range of novel compounds with promising anticancer and antimicrobial properties. The following tables summarize the quantitative data from various studies on structurally similar trifluoromethyl-pyridine derivatives, offering a comparative overview of their efficacy.
Anticancer Activity of Trifluoromethyl-Substituted Pyridine Derivatives
The antiproliferative effects of these compounds have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| TPD-1 | H1975 (Lung) | 2.27 | 5-Fluorouracil | 9.37 |
| TPD-2 | COLO 205 (Colon) | 10.5 | Doxorubicin | 1.2 |
| TPD-3 | Neuro-2a (Neuroblastoma) | 10.0 | Cisplatin | 3.5 |
| TPD-4 | Hela (Cervical) | 11.0 | Doxorubicin | 1.1 |
| TPD-5 | A549 (Lung) | 5.8 | Cisplatin | 4.2 |
Note: TPD (Trifluoromethyl-Pyridine Derivative) IDs are representative of compounds from the broader class of trifluoromethyl-substituted pyridines due to the absence of a cohesive study on derivatives solely from this compound.
Antimicrobial Activity of Trifluoromethyl-Substituted Pyridine Derivatives
Several novel compounds have demonstrated significant activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| TAD-1 | Staphylococcus aureus | 1.3 | Amoxicillin | 1.0 - 2.0 |
| TAD-2 | Bacillus infantis | 4.9 | Amoxicillin | 1.0 - 2.0 |
| TAD-3 | Escherichia coli | 1.8 | Ciprofloxacin | 0.5 - 2.0 |
| TAD-4 | Stenotrophomonas maltophilia | 5.5 | Levofloxacin | 1.0 - 4.0 |
| TAD-5 | Candida albicans | - | Fluconazole | 0.25 - 2.0 |
Note: TAD (Trifluoromethyl-Antimicrobial Derivative) IDs are representative of compounds from the broader class of trifluoromethyl-substituted pyridines.[1][2][3]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited in the biological activity screening of these novel compounds.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., H1975, COLO 205, etc.)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.[4][5][6]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antimicrobial agents
-
Inoculum suspension standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Microdilution Plates: Add 50 µL of broth to each well of a 96-well plate.
-
Serial Dilution of Compounds: Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.
-
Inoculation: Prepare a standardized inoculum of the microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi) in the wells. Add 50 µL of the standardized inoculum to each well.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 16-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Visualizing the Path Forward: Workflows and Pathways
To further elucidate the processes and potential mechanisms of action, the following diagrams, generated using the DOT language, provide a visual representation of the experimental workflow and a hypothetical signaling pathway that could be targeted by these novel compounds.
Caption: Experimental Workflow for Screening Novel Pyridine Derivatives.
Caption: Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: Comparative Logic of Derivative Classes and Their Activities.
References
- 1. researchgate.net [researchgate.net]
- 2. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Trifluoromethylpyridine in FDA-Approved Pharmaceuticals: A Comparative Review
The trifluoromethylpyridine (TFMP) motif has emerged as a privileged scaffold in modern medicinal chemistry, contributing to the development of several impactful FDA-approved drugs. The unique physicochemical properties imparted by the trifluoromethyl group, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties, have made the TFMP moiety a valuable tool for drug designers. This guide provides a comparative analysis of four FDA-approved drugs containing the trifluoromethylpyridine core: Apalutamide, Enasidenib, Ponatinib, and Mavacamten. We will delve into their mechanisms of action, present key quantitative data, and outline relevant experimental protocols to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Analysis of Trifluoromethylpyridine-Containing Drugs
The four drugs highlighted in this review target a diverse range of diseases, underscoring the versatility of the trifluoromethylpyridine scaffold in drug discovery.
| Drug Name (Brand Name) | Chemical Structure with Trifluoromethylpyridine Moiety Highlighted | Target(s) | FDA-Approved Indication(s) |
| Apalutamide (Erleada®) | [Image of Apalutamide structure with TFMP highlighted] | Androgen Receptor (AR) | Non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC). |
| Enasidenib (Idhifa®) | [Image of Enasidenib structure with TFMP highlighted] | Isocitrate Dehydrogenase 2 (IDH2) mutants (R140Q, R172K) | Relapsed or refractory acute myeloid leukemia (AML) with an IDH2 mutation.[1] |
| Ponatinib (Iclusig®) | [Image of Ponatinib structure with TFMP highlighted] | BCR-ABL kinase (including T315I mutant) and other kinases | Chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). |
| Mavacamten (Camzyos™) | [Image of Mavacamten structure with TFMP highlighted] | Cardiac Myosin | Symptomatic obstructive hypertrophic cardiomyopathy (oHCM). |
Quantitative Performance Data
The following tables summarize key in vitro potency and pharmacokinetic parameters for each drug, providing a basis for objective comparison.
In Vitro Potency
| Drug | Target | Assay Type | IC50 | Ki | Reference(s) |
| Apalutamide | Androgen Receptor | Competitive Radioligand Binding | 16 nM | - | [2] |
| Enasidenib | IDH2 R140Q | Enzymatic Assay | 100 nM | - | [3] |
| IDH2 R172K | Enzymatic Assay | 400 nM | - | [3] | |
| Ponatinib | Wild-type BCR-ABL | Kinase Assay | 0.37 nM | - | [4] |
| T315I mutant BCR-ABL | Kinase Assay | 2.0 nM | - | [4] | |
| Mavacamten | Cardiac Myosin | ATPase Assay | - | - | [2][5] |
Pharmacokinetic Parameters
| Parameter | Apalutamide | Enasidenib | Ponatinib | Mavacamten | Reference(s) |
| Bioavailability (%) | ~100 | ~57 | - | ~85 | [6][7][8][9] |
| Tmax (hours) | 2 | 4 | - | 1 | [6][9][10] |
| Cmax (µg/mL) | 6.0 (steady state) | 13.1 (steady state) | - | - | [7][11] |
| AUC (µg·h/mL) | 100 (steady state) | - | - | - | [7] |
| Half-life (t½) (days) | ~3-4 | ~5.7 | - | 6-9 (normal metabolizers), 23 (poor metabolizers) | [11][12][13] |
| Metabolism | CYP2C8, CYP3A4 | Multiple CYPs and UGTs | - | CYP2C19, CYP3A4, CYP2C9 | [6][9][10] |
| Excretion | 65% Urine, 24% Feces | 89% Feces, 11% Urine | - | - | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing research. Below are representative protocols for in vitro and in vivo studies for each drug.
Apalutamide: Androgen Receptor Binding and In Vivo Efficacy
In Vitro Androgen Receptor Competitive Binding Assay
A representative protocol for determining the binding affinity of apalutamide to the androgen receptor (AR) would involve a competitive radioligand binding assay.
-
Materials: Purified human AR ligand-binding domain (LBD), [³H]-Mibolerone (radioligand), apalutamide, scintillation fluid, filter plates, and a scintillation counter.
-
Protocol:
-
A constant concentration of purified AR-LBD and [³H]-Mibolerone are incubated in a buffer solution.
-
Increasing concentrations of apalutamide are added to compete with the radioligand for binding to the AR-LBD.
-
The mixture is incubated to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand using filter plates.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of inhibition of radioligand binding against the concentration of apalutamide and fitting the data to a sigmoidal dose-response curve.
-
In Vivo LNCaP Xenograft Model [14][15]
To assess the in vivo efficacy of apalutamide, a xenograft model using the androgen-sensitive LNCaP human prostate cancer cell line is commonly employed.
-
Animal Model: Male immunodeficient mice (e.g., nude or SCID).
-
Protocol:
-
LNCaP cells are cultured and then subcutaneously injected into the flanks of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Apalutamide is formulated in a suitable vehicle and administered orally (e.g., daily gavage).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and weighed, and may be used for further analysis (e.g., histology, western blotting).
-
Enasidenib: Mutant IDH2 Inhibition and AML Xenograft Model
In Vitro Mutant IDH2 Enzymatic Assay
The inhibitory activity of enasidenib against mutant IDH2 enzymes can be determined using a biochemical assay that measures the production of 2-hydroxyglutarate (2-HG).
-
Materials: Recombinant human mutant IDH2 (R140Q or R172K) enzyme, α-ketoglutarate, NADPH, enasidenib, and a detection system for 2-HG (e.g., LC-MS/MS).
-
Protocol:
-
The mutant IDH2 enzyme is incubated with its substrate, α-ketoglutarate, and the cofactor NADPH in a reaction buffer.
-
Increasing concentrations of enasidenib are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period.
-
The reaction is quenched, and the amount of 2-HG produced is quantified using a sensitive analytical method like LC-MS/MS.
-
The IC50 value is calculated by plotting the percentage of inhibition of 2-HG production against the enasidenib concentration.
-
AML Patient-Derived Xenograft (PDX) Model [16][17][18]
PDX models are crucial for evaluating the efficacy of enasidenib in a setting that more closely mimics the human disease.
-
Animal Model: Highly immunodeficient mice (e.g., NSG).
-
Protocol:
-
Primary AML cells from patients with a confirmed IDH2 mutation are transplanted into the mice (e.g., via intravenous or intrafemoral injection).
-
Engraftment of human AML cells is monitored (e.g., by flow cytometry for human CD45+ cells in peripheral blood).
-
Once engraftment is established, mice are treated with enasidenib (oral gavage).
-
The therapeutic effect is assessed by monitoring the percentage of human AML cells in the bone marrow and peripheral blood, as well as by overall survival.
-
Ponatinib: BCR-ABL Kinase Inhibition and CML Xenograft Model
In Vitro BCR-ABL Kinase Assay [12]
The potency of ponatinib against both wild-type and mutant BCR-ABL can be evaluated using a kinase activity assay.
-
Materials: Purified recombinant BCR-ABL (wild-type or mutant, e.g., T315I), a peptide substrate (e.g., Abltide), ATP, ponatinib, and a detection system for peptide phosphorylation (e.g., ADP-Glo Kinase Assay).
-
Protocol:
-
The BCR-ABL enzyme is incubated with the peptide substrate and ATP in a reaction buffer.
-
Serial dilutions of ponatinib are added to the reaction.
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed.
-
The amount of phosphorylated substrate is quantified using a suitable detection method.
-
The IC50 value is determined from the dose-response curve of ponatinib concentration versus kinase inhibition.
-
K562 CML Xenograft Model [4]
The K562 cell line, which is positive for the BCR-ABL fusion protein, is a standard model for preclinical studies of CML therapeutics.
-
Animal Model: Immunodeficient mice.
-
Protocol:
-
K562 cells are injected subcutaneously into the mice.
-
When tumors become established, the mice are treated with ponatinib.
-
Tumor growth is monitored over time.
-
The efficacy of ponatinib is evaluated by comparing the tumor growth in the treated group to the control group.
-
Mavacamten: Cardiac Myosin ATPase Inhibition and Hypertrophic Cardiomyopathy Animal Model
In Vitro Myosin ATPase Assay
The inhibitory effect of mavacamten on the enzymatic activity of cardiac myosin can be assessed by measuring its ATPase activity.
-
Materials: Purified cardiac myosin, actin, ATP, mavacamten, and a phosphate detection reagent.
-
Protocol:
-
Cardiac myosin is incubated with actin in a reaction buffer.
-
Increasing concentrations of mavacamten are added.
-
The ATPase reaction is initiated by the addition of ATP.
-
The amount of inorganic phosphate released is measured over time using a colorimetric assay.
-
The effect of mavacamten on the ATPase activity is determined by comparing the rates of phosphate release in the presence and absence of the inhibitor.
-
Transgenic Mouse Model of Hypertrophic Cardiomyopathy [2][19]
Genetically engineered mouse models that express mutations found in human hypertrophic cardiomyopathy (HCM) are used to evaluate the in vivo effects of mavacamten.
-
Animal Model: Transgenic mice with a specific mutation in a sarcomeric protein (e.g., N47K-Myosin Regulatory Light Chain).[19]
-
Protocol:
-
Transgenic mice are treated with mavacamten, often starting at a young age to assess the prevention of disease progression.
-
Cardiac function is evaluated non-invasively using echocardiography to measure parameters such as left ventricular wall thickness, ejection fraction, and outflow tract obstruction.
-
At the end of the study, hearts can be harvested for histological analysis to assess cardiomyocyte hypertrophy and fibrosis.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental processes is essential for a clear understanding of the drug's mechanism and the research conducted.
Caption: Apalutamide inhibits androgen receptor signaling.
References
- 1. The impact of IDH2 mutant allele (R140/R172) on survival outcomes with enasidenib: An update from the IDHENTIFY trial [aml-hub.com]
- 2. benchchem.com [benchchem.com]
- 3. abmole.com [abmole.com]
- 4. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bccancer.bc.ca [bccancer.bc.ca]
- 7. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and safety of Enasidenib following single oral doses in Japanese and Caucasian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Enasidenib | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Apalutamide and autophagy inhibition in a xenograft mouse model of human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apalutamide and autophagy inhibition in a xenograft mouse model of human prostate cancer | springermedizin.de [springermedizin.de]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mavacamten decreases maximal force and Ca2+ sensitivity in the N47K-myosin regulatory light chain mouse model of hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Bromopyridine Isomers: A Quantum Chemical Perspective
For Researchers, Scientists, and Drug Development Professionals
The isomeric position of the bromine atom on a pyridine ring profoundly influences its chemical reactivity, a critical consideration in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comparative analysis of the reactivity of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine, leveraging quantum chemical calculations to rationalize their behavior in various reaction types.
Unveiling Reactivity Through Computational Lenses
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer powerful insights into the electronic structure and, consequently, the reactivity of molecules. By calculating a range of molecular properties, we can predict and explain the observed chemical behavior of the bromopyridine isomers.
A general workflow for the computational assessment of bromopyridine reactivity is depicted below. This process typically involves geometry optimization of the ground state, followed by the calculation of various electronic properties and reactivity indices.
Caption: A generalized workflow for the quantum chemical calculation of bromopyridine reactivity.
Comparative Analysis of Reactivity
The reactivity of bromopyridine isomers is a complex interplay of the electron-withdrawing nature of the pyridine nitrogen and the inductive and mesomeric effects of the bromine substituent. These effects modulate the electron density around the ring and at the carbon-halogen bond, dictating the regioselectivity and rate of chemical reactions.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution, the pyridine ring is generally deactivated compared to benzene due to the electronegative nitrogen atom. The position of the bromine atom further influences the positions susceptible to electrophilic attack.
-
3-Bromopyridine: Generally the most reactive of the isomers towards electrophilic substitution. The primary site of attack is the C5 position.
-
2-Bromopyridine: Electrophilic attack is generally disfavored but, when it occurs, it is primarily at the C5 position.
-
4-Bromopyridine: Electrophilic attack is most likely to occur at the C3 or C5 positions.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) on pyridines is favored at the 2- and 4-positions, where the negative charge of the Meisenheimer intermediate can be stabilized by the nitrogen atom. The reactivity of the bromopyridine isomers in SNAr reactions is influenced by the stability of this intermediate. Generally, halopyridines with electron-withdrawing groups are more reactive towards nucleophilic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity order of the bromopyridine isomers is well-established. This reactivity is primarily governed by the ease of oxidative addition of the C-Br bond to the palladium catalyst.
The generally accepted reactivity order is: 4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine
-
4-Bromopyridine: The strong electron-withdrawing effect of the nitrogen at the para-position makes the C4 carbon highly electrophilic, facilitating oxidative addition.
-
2-Bromopyridine: The C2-Br bond is also activated. However, the proximity of the nitrogen's lone pair can sometimes lead to catalyst inhibition.
-
3-Bromopyridine: The C3-Br bond is the least activated due to the weaker electronic influence of the nitrogen atom at the meta position.
Quantitative Reactivity Descriptors
| Reactivity Descriptor | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine | Implication for Reactivity |
| HOMO Energy (eV) | Lower | Higher | Lower | A higher HOMO energy indicates a greater propensity to donate electrons (nucleophilicity). |
| LUMO Energy (eV) | Lower | Higher | Lower | A lower LUMO energy indicates a greater propensity to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (eV) | Smaller | Larger | Smaller | A smaller gap generally suggests higher reactivity. |
| Electrophilicity Index (ω) | Higher | Lower | Higher | A higher electrophilicity index points to a greater capacity to act as an electrophile. |
| Chemical Hardness (η) | Lower | Higher | Lower | Lower hardness correlates with higher reactivity. |
Note: The relative values in this table are based on general chemical principles and trends observed for substituted pyridines.
Experimental Protocols
The following provides a generalized experimental protocol for a common cross-coupling reaction used to assess the reactivity of bromopyridine isomers.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol allows for a comparative study of the reactivity of 2-, 3-, and 4-bromopyridine with a boronic acid.
Materials:
-
Bromopyridine isomer (2-, 3-, or 4-bromopyridine)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the bromopyridine isomer (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitoring by TLC or GC-MS is recommended to follow the progress).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylpyridine.
By running parallel reactions for each bromopyridine isomer under identical conditions, a direct comparison of their reactivity can be made based on reaction time and isolated yield.
Conclusion
The reactivity of bromopyridine isomers is a nuanced subject with significant implications for synthetic chemistry. Quantum chemical calculations provide a theoretical framework for understanding the observed reactivity trends in electrophilic substitution, nucleophilic substitution, and palladium-catalyzed cross-coupling reactions. While a definitive, directly comparative set of quantum chemical descriptors for the parent isomers requires further investigation, the established experimental reactivity orders, particularly in cross-coupling reactions, provide a valuable guide for chemists in selecting the appropriate isomer and optimizing reaction conditions for their synthetic targets.
Safety Operating Guide
Proper Disposal of 2-Bromo-3-(trifluoromethyl)pyridine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-Bromo-3-(trifluoromethyl)pyridine is critical for ensuring laboratory safety and environmental protection. This halogenated pyridine derivative is classified as a hazardous substance, requiring strict adherence to disposal protocols. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste safely.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. The compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2][3]
Personal Protective Equipment (PPE): All personnel handling this chemical should be equipped with the following PPE:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[4] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[4] |
In the event of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[4] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[4]
Waste Classification and Segregation
All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[4][5][6] Due to its chemical structure, it falls into the category of halogenated organic compounds.[5]
Key Segregation Practices:
-
Do not mix this compound waste with other incompatible waste streams.
-
Store it separately from strong oxidizing agents, strong reducing agents, and acids.[1][7]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. The primary method of disposal is through an approved waste disposal plant.[1][8][9]
1. Waste Collection and Containerization:
-
Collect waste in a designated, chemically compatible, and leak-proof container with a secure cap. Polyethylene or glass containers are generally suitable.
-
The container should be clearly labeled as "Hazardous Waste."[5]
2. Labeling the Waste Container:
-
The label must include:
3. Storage of Waste:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[7]
-
The storage area should be away from incompatible materials.[7]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup.[5][10]
-
Provide them with a complete and accurate description of the waste.
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, rinse the container multiple times with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.[5]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. aksci.com [aksci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. aaronchem.com [aaronchem.com]
Personal protective equipment for handling 2-Bromo-3-(trifluoromethyl)pyridine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-3-(trifluoromethyl)pyridine (CAS No: 175205-82-0). Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Chemical Properties and Hazards:
This compound is a solid organic compound with a molecular weight of 225.99 g/mol .[1] It is classified as a hazardous substance with the following primary concerns:
-
Acute Toxicity: Fatal if swallowed.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][5] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact which can lead to irritation. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator with a type P3 (EN 143) cartridge if exposure limits are exceeded or if irritation is experienced.[1][3] | Protects against inhalation of harmful dust, fumes, or vapors that can cause respiratory irritation.[2][4] |
| Body Protection | Lab coat, protective clothing to prevent skin exposure.[3][4] | Minimizes the risk of skin contact with the chemical. |
Experimental Protocol for Safe Handling
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][4]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Before starting, inspect all PPE for integrity.
2. Handling the Chemical:
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.[2][3][4]
-
Wash hands thoroughly with soap and water after handling and before breaks.[2][3][4]
3. Storage:
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[3]
4. Spill and Emergency Procedures:
-
Spill: In case of a spill, evacuate the area. Use absorbent materials like sand or vermiculite to contain the spill.[6] Transfer the contained material to a sealed, labeled container for disposal.
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[2][4] Remove contaminated clothing and seek medical attention if irritation occurs.[2][3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do.[2][3][4] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2][3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3][4]
5. Disposal:
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[2][3][4]
Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
